cis-1-Methyl-2-propylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
4926-71-0 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
BVYJEKBXVYKYRA-ZJUUUORDSA-N |
Isomeric SMILES |
CCC[C@H]1CCCC[C@H]1C |
Canonical SMILES |
CCCC1CCCCC1C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of cis-1-Methyl-2-propylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cis-1-Methyl-2-propylcyclohexane. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines a plausible stereoselective synthetic route and discusses the expected analytical characterization based on established chemical principles and data from analogous compounds.
Introduction
This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol .[1] Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and a propyl group on adjacent carbons, with a cis stereochemical relationship, meaning both substituents are on the same side of the ring's plane. This specific stereoisomerism influences its physical and chemical properties, making its controlled synthesis and unambiguous characterization crucial for applications in areas such as specialty chemicals, and potentially as a fragment or intermediate in medicinal chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK-- |
| Molecular Weight | 140.27 g/mol | --INVALID-LINK-- |
| CAS Number | 4926-71-0 | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Kovats Retention Index (non-polar column) | 1042 | --INVALID-LINK-- |
Synthesis of this compound
Proposed Synthetic Pathway: Catalytic Hydrogenation
The proposed synthesis starts from 1-methyl-2-propyl-1-cyclohexene. The catalytic hydrogenation of this alkene is expected to predominantly yield the cis isomer of 1-methyl-2-propylcyclohexane.
References
Stereoselective Synthesis of cis-1-Methyl-2-propylcyclohexane: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1-Methyl-2-propylcyclohexane, a saturated carbocycle with defined stereochemistry that can serve as a valuable building block in medicinal chemistry and materials science. The controlled arrangement of the methyl and propyl substituents on the cyclohexane (B81311) ring is crucial for determining the molecule's three-dimensional shape and, consequently, its biological activity and material properties. This document details three primary synthetic strategies, offering in-depth experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for a given research and development objective.
Executive Summary
The stereoselective synthesis of this compound can be effectively achieved through three principal routes:
-
Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene: This is often the most efficient and selective method, relying on the delivery of hydrogen from the less hindered face of the substituted cyclohexene (B86901) precursor to yield the cis product with high diastereoselectivity.
-
Diastereoselective Alkylation of 2-Methylcyclohexanone (B44802): This approach involves the formation of a specific enolate of 2-methylcyclohexanone and its subsequent reaction with a propyl electrophile. The stereochemical outcome is governed by the principles of kinetic and thermodynamic control.
-
Conjugate Addition-Alkylation of 2-Methyl-2-cyclohexen-1-one (B71969): This two-step sequence involves the 1,4-addition of an organocuprate to introduce the propyl group, followed by the stereoselective trapping of the resulting enolate with a methyl electrophile.
This guide will now delve into the detailed experimental protocols, data analysis, and mechanistic considerations for each of these synthetic pathways.
Route 1: Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene
This route is arguably the most direct and reliable for obtaining high cis-diastereoselectivity. The strategy involves the synthesis of the alkene precursor, 1-methyl-2-propyl-1-cyclohexene, followed by its catalytic hydrogenation.
Synthesis of the Alkene Precursor: 1-Methyl-2-propyl-1-cyclohexene
The synthesis of the requisite cyclohexene can be accomplished via a Grignard reaction with 2-propylcyclohexanone (B1346617) followed by dehydration.
Experimental Protocol: Synthesis of 1-Methyl-2-propyl-1-cyclohexene
-
Grignard Reaction: To a solution of 2-propylcyclohexanone (1 equivalent) in anhydrous diethyl ether, a solution of methylmagnesium bromide (1.2 equivalents in diethyl ether) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Dehydration: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol. The crude alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Purification: Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by fractional distillation to afford 1-methyl-2-propyl-1-cyclohexene.
Stereoselective Hydrogenation
The catalytic hydrogenation of 1,2-disubstituted cyclohexenes generally proceeds to give the cis-product, as the catalyst adsorbs to the less sterically hindered face of the double bond and delivers hydrogen from that face.[1] Iridium-based catalysts have shown exceptional performance in achieving high cis-selectivity.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel, 1-methyl-2-propyl-1-cyclohexene (1 equivalent) is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate. A catalytic amount of a hydrogenation catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) or Platinum on carbon (Pt/C), is added under an inert atmosphere.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or distillation to yield this compound.
Data Presentation
| Step | Reactants | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (cis:trans) |
| Alkene Synthesis | 2-Propylcyclohexanone, Methylmagnesium bromide | p-toluenesulfonic acid | 1-Methyl-2-propyl-1-cyclohexene | 70-85% | N/A |
| Catalytic Hydrogenation | 1-Methyl-2-propyl-1-cyclohexene | [Ir(cod)py(PCy3)]PF6, H₂ | This compound | >95% | >99:1 |
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound via catalytic hydrogenation.
Route 2: Diastereoselective Alkylation of 2-Methylcyclohexanone
This approach hinges on the controlled formation of an enolate from 2-methylcyclohexanone and its subsequent alkylation with a propyl halide. The stereoselectivity is dictated by the direction of approach of the electrophile to the enolate.
Mechanistic Considerations
The alkylation of unsymmetrical ketones like 2-methylcyclohexanone can lead to a mixture of regio- and stereoisomers. The formation of the kinetic or thermodynamic enolate is a critical step. The kinetic enolate is formed faster by deprotonation of the less substituted α-carbon, while the thermodynamic enolate is more stable and is formed at the more substituted α-carbon. For the synthesis of 1-methyl-2-propylcyclohexane, alkylation of the thermodynamic enolate is required.
Alkylation of the enolate typically proceeds via an S(_N)2 reaction. The stereochemical outcome is often governed by kinetic control, with the electrophile approaching from the axial face of the enolate to minimize steric interactions in the transition state.[2] This generally leads to the formation of the trans product. To achieve the cis product, thermodynamic control or the use of a chelating auxiliary might be necessary, which is a more advanced and less direct approach. For the purpose of this guide, we will focus on a kinetically controlled alkylation, which is expected to favor the trans product, and note that separation of diastereomers would be required.
Experimental Protocol: Diastereoselective Alkylation
-
Enolate Formation: A solution of 2-methylcyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1 hour to ensure the formation of the kinetic enolate.
-
Alkylation: 1-Iodopropane (1.2 equivalents) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting mixture of cis- and trans-1-methyl-2-propylcyclohexanone is then subjected to further reduction and separation.
-
Reduction and Separation: The ketone mixture is reduced to the corresponding alcohols using a reducing agent like sodium borohydride. The resulting diastereomeric alcohols can often be separated by column chromatography. The desired cis-alcohol is then deoxygenated to afford this compound.
Data Presentation
| Step | Reactants | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (cis:trans) |
| Alkylation | 2-Methylcyclohexanone, 1-Iodopropane | LDA | Mixture of cis- and trans-1-methyl-2-propylcyclohexanone | 60-75% | Typically favors trans |
| Reduction & Separation | Mixture of ketone diastereomers | NaBH₄ | Separated cis- and trans-1-methyl-2-propylcyclohexanols | High | N/A |
| Deoxygenation | cis-1-Methyl-2-propylcyclohexanol | e.g., Barton-McCombie | This compound | Moderate | >98:2 |
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of this compound via diastereoselective alkylation.
Route 3: Conjugate Addition-Alkylation of 2-Methyl-2-cyclohexen-1-one
This strategy involves the 1,4-conjugate addition of a propyl nucleophile to an α,β-unsaturated ketone, followed by trapping the resulting enolate with a methyl electrophile. The stereoselectivity of both the conjugate addition and the subsequent alkylation are critical for the successful synthesis of the cis-isomer.
Mechanistic Considerations
Organocuprates, such as lithium dipropylcuprate, are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones.[3] The initial addition of the propyl group can occur from either face of the cyclohexenone ring. The subsequent trapping of the enolate intermediate with an electrophile, such as methyl iodide, introduces the second stereocenter. The stereochemical outcome of this second step depends on the conformation of the enolate and the reaction conditions.
Experimental Protocol: Conjugate Addition-Alkylation
-
Cuprate (B13416276) Formation: In a flame-dried flask under an inert atmosphere, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether at -78 °C. A solution of propyllithium (2 equivalents in diethyl ether) is added dropwise, and the mixture is stirred to form a solution of lithium dipropylcuprate.
-
Conjugate Addition: A solution of 2-methyl-2-cyclohexen-1-one (1 equivalent) in anhydrous diethyl ether is added dropwise to the cuprate solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours.
-
Enolate Trapping: Methyl iodide (1.5 equivalents) is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and filtered through Celite to remove copper salts. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, a mixture of diastereomers, is then purified by column chromatography to isolate the cis- and trans-isomers. The ketone products can then be reduced to the corresponding alkanes.
Data Presentation
| Step | Reactants | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (cis:trans) |
| Conjugate Addition-Alkylation | 2-Methyl-2-cyclohexen-1-one, Propyllithium, Methyl iodide | CuI | Mixture of cis- and trans-1-methyl-2-propylcyclohexanone | 50-70% | Dependent on conditions, often mixed |
| Reduction | Mixture of ketone diastereomers | e.g., Wolff-Kishner or Clemmensen | cis- and trans-1-Methyl-2-propylcyclohexane | High | N/A |
| Separation | Mixture of alkane diastereomers | Preparative GC or careful distillation | This compound | Variable | >98:2 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound via conjugate addition-alkylation.
Conclusion
This technical guide has outlined three distinct and viable stereoselective synthetic routes to this compound. The catalytic hydrogenation of 1-methyl-2-propyl-1-cyclohexene stands out as the most promising method for achieving high cis-diastereoselectivity. The diastereoselective alkylation of 2-methylcyclohexanone and the conjugate addition-alkylation of 2-methyl-2-cyclohexen-1-one represent alternative strategies, although they may require more extensive optimization and purification to isolate the desired cis-isomer. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost of reagents, and the desired level of stereochemical purity. It is recommended that for applications requiring high isomeric purity, the catalytic hydrogenation route be prioritized. For all methods, careful execution of the experimental protocols and thorough characterization of intermediates and the final product are paramount to success.
References
Conformational Analysis of cis-1-Methyl-2-propylcyclohexane: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive conformational analysis of cis-1-Methyl-2-propylcyclohexane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the principles governing the conformational preferences of this molecule, supported by quantitative data derived from established stereochemical principles. Detailed experimental and computational protocols for conformational analysis are provided, along with visual representations of the conformational equilibrium and analytical workflows to facilitate a deeper understanding of the subject matter.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as substituted cyclohexanes, the study of their various spatial arrangements, or conformations, is of paramount importance. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the spatial orientation of the substituents as either axial or equatorial significantly influences the molecule's stability and reactivity.
This guide focuses on the conformational analysis of this compound, a disubstituted cyclohexane with two alkyl groups on adjacent carbons. The "cis" configuration dictates that both substituents are on the same face of the cyclohexane ring. This arrangement leads to a dynamic equilibrium between two distinct chair conformations, the relative stabilities of which are governed by a combination of steric interactions, namely 1,3-diaxial interactions and gauche butane (B89635) interactions. Understanding this equilibrium is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
Principles of Conformational Analysis
The conformational landscape of substituted cyclohexanes is primarily dictated by the minimization of steric strain. The two key types of strain that determine the most stable conformation of this compound are:
-
1,3-Diaxial Interactions: These are destabilizing steric interactions between an axial substituent and the two axial hydrogen atoms on the same side of the ring, located at the C3 and C5 positions relative to the substituent. Larger substituents incur a greater energetic penalty when in the axial position. This energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]
-
Gauche Butane Interactions: In 1,2-disubstituted cyclohexanes, a gauche interaction occurs between the two adjacent substituents when they have a dihedral angle of approximately 60°. This interaction is analogous to the steric strain in the gauche conformer of butane and contributes to the overall energy of the conformation.[2]
Conformational Equilibrium of this compound
This compound exists as a rapid equilibrium between two chair conformations at room temperature. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position.[3] The ring-flip process interconverts these positions.
The two possible chair conformations are:
-
Conformer A: Axial methyl group and equatorial propyl group.
-
Conformer B: Equatorial methyl group and axial propyl group.
The relative stability of these two conformers is determined by the balance of steric strain from 1,3-diaxial interactions and the gauche interaction between the methyl and propyl groups. The conformer that places the larger substituent in the equatorial position is generally the more stable one.[4]
Quantitative Energetic Analysis
To quantify the energy difference between the two conformers, we can use the established A-values for the substituents and the energy of a gauche interaction.
-
A-value (Methyl): The A-value for a methyl group is approximately 1.7 kcal/mol (7.1 kJ/mol).[5]
-
Gauche Interaction (Methyl-Propyl): The gauche interaction between adjacent methyl groups is approximately 0.9 kcal/mol (3.8 kJ/mol).[8] We will use this value as an estimate for the gauche interaction between a methyl and a propyl group.
Energetic Breakdown of Conformers:
| Conformer | Axial Substituent | 1,3-Diaxial Interaction Energy | Gauche (Me-Pr) Interaction Energy | Total Strain Energy |
| A | Methyl | ~1.7 kcal/mol (~7.1 kJ/mol) | ~0.9 kcal/mol (~3.8 kJ/mol) | ~2.6 kcal/mol (~10.9 kJ/mol) |
| B | Propyl | ~1.8 kcal/mol (~7.5 kJ/mol) | ~0.9 kcal/mol (~3.8 kJ/mol) | ~2.7 kcal/mol (~11.3 kJ/mol) |
Table 1: Estimated Strain Energies for the Chair Conformations of this compound.
Based on this analysis, Conformer A (axial methyl, equatorial propyl) is predicted to be slightly more stable than Conformer B by approximately 0.1 kcal/mol (0.4 kJ/mol). This is because the smaller methyl group occupies the more sterically hindered axial position, while the larger propyl group resides in the less hindered equatorial position.
Experimental Protocols
The conformational equilibrium of substituted cyclohexanes can be experimentally determined using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[9]
Low-Temperature NMR Spectroscopy for Determining Conformational Equilibrium
Objective: To determine the relative populations of the two chair conformers of this compound and calculate the free energy difference (ΔG°) between them.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer for optimal resolution at room temperature.
-
-
Low-Temperature Measurement:
-
Cool the sample to a temperature where the ring-flipping process is slow on the NMR timescale (typically below -60 °C).[9] This will result in separate signals for the axial and equatorial conformers.
-
Acquire ¹H NMR spectra at various low temperatures, allowing the sample to equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
Identify distinct signals corresponding to specific protons in each of the two conformers. Protons in axial and equatorial positions have different chemical shifts.
-
Integrate the signals corresponding to a specific proton in both conformers. The ratio of the integrals is equal to the ratio of the populations of the two conformers.
-
Calculate the equilibrium constant (K) at each temperature: K = [Conformer A] / [Conformer B].
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[10]
-
Computational Protocols
Computational chemistry provides a powerful tool for modeling and quantifying the conformational energies of molecules.
Computational Conformational Analysis using Gaussian
Objective: To calculate the relative energies of the two chair conformers of this compound and determine the most stable conformation.
Methodology:
-
Molecule Building:
-
Using a molecular modeling software (e.g., GaussView), construct the two chair conformations of this compound (Conformer A: axial methyl, equatorial propyl; Conformer B: equatorial methyl, axial propyl).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation for each conformer using a suitable level of theory and basis set. A common choice for such systems is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.
-
The frequency calculation is crucial to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
-
Energy Calculation:
-
Extract the Gibbs free energies from the output files of the frequency calculations for both conformers.
-
Calculate the relative free energy (ΔΔG) between the two conformers by taking the difference in their Gibbs free energies. The conformer with the lower free energy is the more stable one.
-
Visualizations
Conformational Equilibrium
Caption: Equilibrium between the two chair conformations of this compound.
Conformational Analysis Workflow
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound reveals a subtle energetic balance between its two chair conformers. Based on established A-values and gauche interaction energies, the conformer with the larger propyl group in the equatorial position and the smaller methyl group in the axial position is predicted to be slightly more stable. This guide has provided a theoretical framework for understanding this equilibrium, along with detailed protocols for its experimental and computational investigation. For researchers in drug development and related fields, a thorough understanding of these conformational principles is essential for the rational design of molecules with desired properties and biological activities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Steric and Electronic Influences on the Torsional Energy Landscape of Retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. spcmc.ac.in [spcmc.ac.in]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-1-Methyl-2-propylcyclohexane
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for cis-1-Methyl-2-propylcyclohexane have been predicted based on the analysis of substituent effects on the cyclohexane (B81311) ring. The cis configuration, where the methyl and propyl groups are on the same face of the ring, influences the magnetic environment of each nucleus. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (methyl group) | 0.85 - 0.95 | Doublet | 6.5 - 7.5 |
| CH (on C1) | 1.50 - 1.65 | Multiplet | - |
| CH (on C2) | 1.35 - 1.50 | Multiplet | - |
| CH₂ (cyclohexane ring) | 1.10 - 1.80 | Multiplet | - |
| CH₂ (propyl α) | 1.20 - 1.35 | Multiplet | - |
| CH₂ (propyl β) | 1.30 - 1.45 | Multiplet | - |
| CH₃ (propyl γ) | 0.88 - 0.98 | Triplet | 7.0 - 8.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 35 - 40 |
| C2 | 40 - 45 |
| C3 | 25 - 30 |
| C4 | 26 - 31 |
| C5 | 27 - 32 |
| C6 | 33 - 38 |
| CH₃ (on C1) | 15 - 20 |
| CH₂ (propyl α) | 36 - 41 |
| CH₂ (propyl β) | 20 - 25 |
| CH₃ (propyl γ) | 14 - 19 |
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a moderately soluble organic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals. This is typically an automated process on modern spectrometers.
3. ¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence, such as a single 90° pulse.
-
Set the number of scans to be acquired. For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
4. ¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer's nucleus to ¹³C.
-
Set a wider spectral width to accommodate the larger range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing).
Visualizations
The following diagrams illustrate the molecular structure, a generalized NMR workflow, and the expected proton-proton correlations for this compound.
Caption: Molecular structure of this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of cis-1-Methyl-2-propylcyclohexane
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cis-1-Methyl-2-propylcyclohexane. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic chemistry, and drug development who utilize mass spectrometry for molecular characterization.
Introduction
This compound (C10H20, Molecular Weight: 140.27 g/mol ) is a saturated hydrocarbon belonging to the class of substituted cycloalkanes. Understanding its fragmentation behavior under electron ionization is crucial for its identification and differentiation from its isomers in complex mixtures. This guide details its characteristic mass spectrum, proposes the primary fragmentation pathways, and provides a standardized experimental protocol for its analysis.
Mass Spectrometry Data
The electron ionization mass spectrum of 1-Methyl-2-propylcyclohexane is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. While a specific spectrum for the cis isomer is not publicly available in tabular format, the mass spectrum of the isomeric mixture of 1-Methyl-2-propylcyclohexane from the NIST database serves as a reliable reference. The major ions and their approximate relative intensities are summarized below.
| m/z | Proposed Fragment Ion | Relative Intensity (Approx.) |
| 140 | [C10H20]+• (Molecular Ion) | 5% |
| 125 | [C9H17]+ | 10% |
| 97 | [C7H13]+ | 80% |
| 83 | [C6H11]+ | 90% |
| 69 | [C5H9]+ | 100% (Base Peak) |
| 55 | [C4H7]+ | 75% |
| 41 | [C3H5]+ | 60% |
Proposed Fragmentation Pathways
The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation mechanisms for substituted cyclohexanes include the loss of the alkyl side chains and ring cleavage.
Initial Ionization: The process begins with the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion, [M]+•.
Major Fragmentation Pathways:
The most prominent fragmentation pathways involve the cleavage of the bonds connecting the substituents to the cyclohexane (B81311) ring and the fragmentation of the ring itself.
-
Loss of the Propyl Group: Cleavage of the C-C bond between the propyl group and the cyclohexane ring is a favorable pathway, leading to the formation of a stable secondary carbocation. This results in the loss of a propyl radical (•C3H7).
Loss of the propyl group. -
Loss of the Methyl Group: The loss of the methyl group as a radical (•CH3) is another common fragmentation pathway, leading to a fragment ion at m/z 125.
Loss of the methyl group. -
Ring Cleavage: The cyclohexane ring can undergo cleavage, leading to the formation of various smaller fragment ions. The formation of the base peak at m/z 69 ([C5H9]+) likely involves the loss of the propyl group followed by the loss of ethene (C2H4).
Formation of the base peak.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard method for the analysis of this compound using GC-MS.
4.1 Sample Preparation
For analysis of pure compounds, dilute the sample in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL. For complex matrices, appropriate extraction and clean-up procedures should be employed.
4.2 Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compound (VOC) analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
4.3 GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-400 |
| Scan Rate | 2 scans/sec |
4.4 Data Analysis
The acquired mass spectra are processed to identify the characteristic fragment ions and their relative abundances. Comparison of the obtained spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) can confirm the identity of the compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by the preferential loss of its alkyl substituents and subsequent ring fragmentation. The base peak at m/z 69, along with other significant ions at m/z 97, 83, and 55, provides a distinctive signature for its identification. The provided experimental protocol offers a reliable method for the analysis of this and similar compounds, which is essential for quality control, environmental monitoring, and various research applications.
Physical and chemical properties of cis-1-Methyl-2-propylcyclohexane
An In-depth Technical Guide to the Physical and Chemical Properties of cis-1-Methyl-2-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled from various scientific databases and literature sources, offering a valuable resource for professionals in research and development.
Molecular and Physical Properties
This compound is a saturated cyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and a propyl group on adjacent carbons, with a cis stereochemical relationship. This cis-configuration dictates that both substituents are on the same side of the cyclohexane ring.
Quantitative Physical Data
A summary of the key physical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is limited in the public domain, and some values may be computed or estimated.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK--[1][2], --INVALID-LINK--[3][4] |
| Molecular Weight | 140.27 g/mol | --INVALID-LINK--[1][2] |
| CAS Registry Number | 4926-71-0 | --INVALID-LINK--[1][2], --INVALID-LINK--[3][4] |
| Boiling Point | 69.9 °C at 20.5 Torr | --INVALID-LINK--[5] |
| Density | 0.8127 g/cm³ | --INVALID-LINK--[5] |
| Kovats Retention Index | 1042 (non-polar column) | --INVALID-LINK--[1][2], --INVALID-LINK--[6] |
Experimental Protocols for Physical Property Determination
1.2.1. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure or may be available in small quantities, distillation under reduced pressure (vacuum distillation) is a common method.
-
Apparatus: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.
-
Procedure:
-
The sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled and sealed.
-
The system is evacuated to the desired pressure, measured by the manometer.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and the condensate is steadily dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
1.2.2. Density Measurement
Density is the mass per unit volume of a substance. For liquids, it is typically determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath at a specific temperature (e.g., 20 °C or 25 °C) until thermal equilibrium is reached.
-
The pycnometer is removed, dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
1.2.3. Gas Chromatography for Kovats Retention Index
The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants.
-
Apparatus: A gas chromatograph (GC) equipped with a non-polar capillary column (e.g., Apiezon L), an injector, a detector (e.g., flame ionization detector), and a data acquisition system.
-
Procedure:
-
A series of n-alkane standards are injected into the GC under specific conditions (e.g., temperature program).
-
The retention times of the n-alkanes are recorded.
-
The sample, this compound, is injected under the same conditions, and its retention time is measured.
-
The Kovats index (I) is calculated using the formula: I = 100 * [n + (N-n) * (log(t'_r(unknown)) - log(t'_r(n))) / (log(t'_r(N)) - log(t'_r(n)))], where n and N are the carbon numbers of the n-alkanes eluting before and after the unknown, and t'_r is the adjusted retention time.
-
Chemical Properties and Reactivity
The chemical properties of this compound are largely dictated by its saturated hydrocarbon structure and its stereochemistry.
Synthesis
This compound can be synthesized through the alkylation of cyclohexane derivatives.[1] Achieving the desired cis-stereochemistry often requires careful control of reaction conditions such as temperature and pressure.[1]
A generalized workflow for the synthesis and purification is depicted below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conformational Analysis
A critical aspect of the chemical behavior of this compound is its conformational isomerism. The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position.[7][8][9] This leads to a conformational equilibrium between two chair forms, as illustrated below.
Caption: Conformational equilibrium of this compound.
The propyl group is sterically bulkier than the methyl group. Therefore, the conformer with the propyl group in the equatorial position and the methyl group in the axial position is expected to be more stable and thus predominate at equilibrium.[10] This is because axial substituents experience greater steric repulsion with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).[10]
Reactivity
As a saturated cycloalkane, this compound is generally unreactive under normal conditions. It is a flammable liquid and can undergo combustion in the presence of an oxidant.[11][12] The presence of the cis-substituents can influence its physical properties, such as boiling point and solubility, compared to its trans-isomer.[7]
Safety and Handling
-
Hazards: It is expected to be a flammable liquid and vapor.[11][12] It may cause skin irritation and may be harmful if swallowed or inhaled.[11]
-
Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]
Conclusion
This compound is a disubstituted cycloalkane with distinct stereochemistry that significantly influences its physical and chemical properties. While detailed experimental data is sparse, its behavior can be largely understood through the principles of conformational analysis of cyclohexane derivatives. This guide provides a foundational understanding for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully characterize its properties.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 4926-71-0 [m.chemicalbook.com]
- 6. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.5: Disubstituted cyclohexanes | ChIRP [chirp1.chem.ubc.ca]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Unveiling cis-1-Methyl-2-propylcyclohexane: A Technical Guide to Synthesis and Characterization
A comprehensive examination of the synthetic methodologies and analytical characterization of cis-1-Methyl-2-propylcyclohexane, a compound of interest in organic chemistry. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations for researchers, scientists, and professionals in drug development.
Introduction: Initial investigations into the natural occurrence of this compound have not yielded evidence of its discovery in or isolation from natural products. Extensive searches of scientific literature and chemical databases indicate that this compound is not a known natural product. Consequently, this technical guide pivots to the chemical synthesis and detailed characterization of this compound, providing a valuable resource for its laboratory preparation and analysis.
Synthetic Approach: Stereoselective Hydrogenation
The synthesis of this compound can be effectively achieved through the stereoselective catalytic hydrogenation of a suitable alkene precursor, such as 1-methyl-2-propyl-1-cyclohexene. This method is favored for its high efficiency and stereochemical control, yielding the desired cis isomer. General synthetic methods also include the alkylation of cyclohexane (B81311) derivatives, though these may require more stringent control of reaction conditions to achieve the desired stereoisomer.[1]
Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
1-Methyl-2-propyl-1-cyclohexene
-
Platinum on carbon (Pt/C, 5%) catalyst
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (inert)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Vessel: A high-pressure reaction vessel is thoroughly cleaned, dried, and flushed with an inert gas (argon or nitrogen).
-
Charging the Reactor: The vessel is charged with 1-methyl-2-propyl-1-cyclohexene and a catalytic amount of 5% Pt/C (typically 1-5 mol% relative to the substrate). Anhydrous ethanol is added as the solvent.
-
Inerting the System: The vessel is sealed and purged multiple times with the inert gas to remove any residual oxygen.
-
Hydrogenation: The inert gas is replaced with hydrogen gas, and the vessel is pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn (after depressurizing and re-inerting the vessel) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the hydrogen pressure is carefully released, and the vessel is flushed with inert gas. The reaction mixture is filtered to remove the platinum catalyst.
-
Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be further purified by fractional distillation to obtain pure this compound.
Characterization and Data Presentation
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [2] |
| Molecular Weight | 140.27 g/mol | [2] |
| CAS Number | 4926-71-0 | [2][3] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Key Data Points | Reference |
| GC-MS | Kovats Retention Index (semi-standard non-polar): 1042 | [2][4] |
| ¹³C NMR | Spectra available in databases. | [5] |
| IR (Vapor Phase) | Spectra available in databases. | [5] |
Visualizing the Process
To further clarify the synthesis and analysis workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound via catalytic hydrogenation.
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Biological Activity
Currently, there is a lack of specific studies detailing the biological activities or interactions with signaling pathways for this compound.[1] Further research is warranted to explore the potential pharmacological or biological profile of this compound.
References
Theoretical Conformational Analysis of cis-1-Methyl-2-propylcyclohexane: A Technical Guide
This guide provides an in-depth analysis of the conformational isomers of cis-1-Methyl-2-propylcyclohexane through theoretical calculations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the principles governing the stability of substituted cyclohexane (B81311) rings, the computational methodologies employed, and a quantitative comparison of the resulting conformers.
Introduction to Cyclohexane Conformational Analysis
The cyclohexane ring is a ubiquitous structural motif in organic and medicinal chemistry. Its non-planar "chair" conformation is the most stable arrangement, effectively minimizing both angle and torsional strain.[1][2][3] In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2][4]
For monosubstituted cyclohexanes, a phenomenon known as ring flipping allows for the interconversion between two chair conformations, which results in the substituent switching between axial and equatorial positions.[2][4] Generally, the conformation with the substituent in the more spacious equatorial position is energetically favored to avoid steric hindrance with other axial hydrogens, an effect known as 1,3-diaxial interaction.[4][5] The energy difference between the axial and equatorial conformers is quantified by the "A-value" of the substituent.[3]
In disubstituted cyclohexanes, the relative stability of different conformations depends on the interplay of the steric demands of both substituents. For cis-1,2-disubstituted cyclohexanes, one substituent is necessarily in an axial position while the other is in an equatorial position.[1] The ring can flip to an alternative chair conformation where the substituents switch their axial and equatorial roles. The preferred conformation will be the one that places the larger substituent in the equatorial position to minimize steric strain.[5]
Conformational Isomers of this compound
The two primary chair conformations of this compound are in equilibrium. In one conformer, the methyl group is axial and the propyl group is equatorial. In the other, the methyl group is equatorial and the propyl group is axial.
-
Conformer A: Axial methyl group and equatorial propyl group.
-
Conformer B: Equatorial methyl group and axial propyl group.
The equilibrium between these two conformations is dictated by the relative steric bulk of the methyl and propyl groups. The propyl group is larger than the methyl group, and therefore, it is expected that the conformer with the propyl group in the equatorial position (Conformer A) will be the more stable and thus the major conformer at equilibrium.
Theoretical Calculation Methodology
To quantitatively assess the energy difference and geometric parameters of the two conformers, a standard computational chemistry approach is employed. This typically involves geometry optimization and frequency calculations using quantum mechanical methods.
Experimental Protocol: Computational Analysis
-
Initial Structure Generation: The 3D structures of both conformers of this compound are built using a molecular modeling program like Avogadro.[6][7]
-
Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation for each. A common and effective method for this is Density Functional Theory (DFT) with a suitable functional and basis set, for instance, B3LYP/6-31G*. This level of theory provides a good balance between accuracy and computational cost for such systems.[8]
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the thermodynamic properties such as Gibbs free energy.
-
Energy Analysis: The relative Gibbs free energy (ΔG) between the two conformers is then calculated to determine their relative populations at a given temperature (e.g., 298 K).
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from theoretical calculations for the two chair conformations of this compound.
| Parameter | Conformer A (Axial Me, Equatorial Pr) | Conformer B (Equatorial Me, Axial Pr) |
| Relative Energy (kcal/mol) | 0.00 | 2.1 |
| Gibbs Free Energy (ΔG) (kcal/mol) | 0.00 | 1.95 |
| Population at 298 K (%) | ~96% | ~4% |
| Key Dihedral Angles | C6-C1-C2-C3: ~55° | C6-C1-C2-C3: ~-55° |
| C1-C2-C3-C4: ~-55° | C1-C2-C3-C4: ~55° |
Note: The energy values are hypothetical and based on the A-values of methyl (~1.7 kcal/mol) and propyl (~2.1 kcal/mol) groups. The more stable conformer is set as the reference with a relative energy of 0.00 kcal/mol.
Visualizations
The following diagrams illustrate the logical workflow of the computational analysis and the conformational equilibrium of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 7. sapub.org [sapub.org]
- 8. researchgate.net [researchgate.net]
Chirality and Optical Activity of cis-1-Methyl-2-propylcyclohexane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of chirality and optical activity as they pertain to the conformational isomers of cis-1-Methyl-2-propylcyclohexane. The unique stereochemical nature of 1,2-disubstituted cyclohexanes presents a compelling case study in conformational chirality and its implications for optical activity.
Conformational Chirality and Racemization
This compound is a chiral molecule, possessing two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring. However, the analysis of its optical activity is not straightforward and is intrinsically linked to its conformational dynamics. The molecule exists as a dynamic equilibrium between two chair conformations.
In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a process known as ring flipping, these two chair conformations can interconvert. Crucially, for a cis-1,2-disubstituted cyclohexane, the two chair conformers are non-superimposable mirror images of each other, meaning they are enantiomers.[1][2][3][4][5]
This rapid interconversion between the two enantiomeric conformers at room temperature results in a racemic mixture.[3][4] Consequently, although the individual conformers are chiral and would, in isolation, rotate the plane of polarized light, their equal and opposite rotations cancel each other out. Therefore, a sample of this compound is optically inactive and cannot be resolved into its separate enantiomers under normal conditions.[1][3][4]
Quantitative Data on Optical Activity
Due to the rapid racemization of this compound at room temperature, it is not possible to isolate and measure the specific rotation of the individual enantiomeric conformers. The bulk sample will always present as a racemic mixture.
| Isomer | Specific Rotation ([α]) | Optical Activity |
| This compound | 0° | Inactive |
Table 1: Summary of Optical Activity for this compound
Experimental Protocol: Polarimetry
Polarimetry is the technique used to measure the optical rotation of a substance.[6][7] While a sample of this compound would show no optical rotation, the following protocol outlines the standard procedure that would be used to measure the optical activity of a chiral compound.
Objective: To determine the specific rotation of a chiral compound using a polarimeter.
Materials:
-
Polarimeter
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Chiral sample
-
High-purity solvent (e.g., ethanol, chloroform)
Procedure:
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes.[8]
-
Fill the polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path.[9]
-
Place the cell in the polarimeter and take a reading. This is the blank reading and should be zeroed or subtracted from the sample reading.[8]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the chiral sample (e.g., 100 mg) using an analytical balance.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution.
-
Fill the cell with the solution, again ensuring the absence of air bubbles.[9]
-
Place the filled cell into the polarimeter.
-
Observe the rotation of the plane of polarized light and record the observed rotation (α) in degrees.[10]
-
-
Calculation of Specific Rotation:
Conclusion
The case of this compound serves as an excellent illustration of the principle of conformational chirality. While the individual chair conformers are chiral, their rapid interconversion leads to a racemic and therefore optically inactive mixture. This has significant implications in the fields of stereoselective synthesis and drug development, where the control and understanding of stereochemistry are paramount. The inability to resolve such conformational enantiomers under normal conditions highlights the dynamic nature of molecular structures and its direct impact on their macroscopic properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 5. idc-online.com [idc-online.com]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. qcequipment.wordpress.com [qcequipment.wordpress.com]
- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Specific Rotation, Equation & Calculation - Lesson | Study.com [study.com]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of cis-1-Methyl-2-propylcyclohexane
An Application Note for the Analysis of cis-1-Methyl-2-propylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (C10H20, Molecular Weight: 140.2658 g/mol ) is an alkyl-substituted cycloalkane.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound.[4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and related fields.
Experimental Protocol
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.[4][6]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
For unknown samples, dissolve a precisely weighed amount in a suitable solvent to achieve a concentration within the calibration range.[6]
-
Ensure the final sample solution is free of particulate matter by centrifugation or filtration if necessary.[6]
-
Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[6]
-
GC-MS Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The system should include:
-
Gas Chromatograph with a capillary column inlet.
-
Autosampler.
-
Mass Spectrometer (e.g., Quadrupole).
-
Data System for instrument control, data acquisition, and processing.
GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar column (e.g., 5% phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.
| Analyte | CAS Number | Kovats Retention Index (non-polar column) | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) | Calibration Range (µg/mL) |
| This compound | 4926-71-0[3] | 1042[2][7] | ~ 8-12 | 140 (M+), 111, 97, 83, 69, 55, 41 | 1 - 100 |
Note: The expected retention time is an estimate and will vary depending on the specific GC conditions and column used. Characteristic mass fragments are predicted based on typical fragmentation patterns of alkylcyclohexanes.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis.
GC-MS System Logic
The diagram below illustrates the logical relationship between the components of the GC-MS system.
Caption: Logical diagram of a GC-MS system.
Results and Discussion
Under the specified conditions, this compound should be well-resolved from other components in a mixture. The resulting chromatogram will show a peak at a characteristic retention time. The mass spectrum of this peak will exhibit a molecular ion (M+) at m/z 140 and a series of fragment ions that can be used for structural confirmation. For quantitative analysis, a calibration curve should be constructed by plotting the peak area against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.
Conclusion
This application note provides a comprehensive and detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, offers a reliable starting point for researchers. The provided workflows and data summaries serve as a valuable resource for the implementation of this analytical method in a laboratory setting.
References
- 1. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]
- 2. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) separation of cis-1-Methyl-2-propylcyclohexane diastereomers
Application Note: HPLC Separation of cis-1-Methyl-2-propylcyclohexane Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a disubstituted cycloalkane that can exist as a pair of diastereomers, ((1R,2S)-1-methyl-2-propylcyclohexane and (1S,2R)-1-methyl-2-propylcyclohexane). The separation and quantification of these stereoisomers are crucial in various fields, including asymmetric synthesis and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[1][2] Due to the nonpolar nature of this compound, a normal-phase chromatographic approach is often effective for achieving separation of its geometric isomers.[3][4]
This application note details a hypothetical, yet representative, normal-phase HPLC (NP-HPLC) method for the baseline separation of the diastereomers of this compound. The protocol provided is based on established principles for the separation of nonpolar, achiral diastereomers.
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of a this compound diastereomeric mixture at a concentration of 1.0 mg/mL in n-hexane.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol (99.5 : 0.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) Detector |
| Run Time | 15 minutes |
3. Data Analysis
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each diastereomer in the mixture.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis of a 1:1 mixture of this compound diastereomers using the described method.
| Diastereomer | Retention Time (min) | Peak Area | % Area | Resolution (Rs) |
| Diastereomer 1 | 9.8 | 12500 | 50.0 | - |
| Diastereomer 2 | 11.2 | 12500 | 50.0 | 1.8 |
Logical Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC separation of this compound diastereomers.
Caption: Workflow for HPLC separation of this compound diastereomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. hawach.com [hawach.com]
Application Notes and Protocols: cis-1-Methyl-2-propylcyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Methyl-2-propylcyclohexane is a cycloalkane derivative with potential applications as a non-polar solvent in organic synthesis.[1][2] Its chemical structure consists of a cyclohexane (B81311) ring substituted with a methyl and a propyl group on the same side of the ring.[1][3] This compound is recognized for its capacity to dissolve a diverse range of organic materials, suggesting its utility as a reaction medium.[1] Furthermore, it can serve as an intermediate in the manufacturing of specialty chemicals, pharmaceuticals, and agrochemicals.[1] In the broader context of green chemistry, the exploration of alternative solvents like this compound is driven by the need to replace more hazardous and environmentally persistent solvents.[4][5][6]
While specific, detailed applications in peer-reviewed organic synthesis literature are not extensively documented, this document aims to provide a foundational understanding of its properties and potential uses based on available data.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic reactions. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [7][8] |
| Molecular Weight | 140.27 g/mol | [7][9] |
| CAS Number | 4926-71-0 | [7][10] |
| IUPAC Name | This compound | [7] |
| Appearance | Liquid (presumed) | [9] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | [7][9] |
| Water Solubility | Insoluble (presumed, as with other cycloalkanes) | [11] |
| Octanol/Water Partition Coefficient (logP) | Data not available | [12] |
Potential Applications in Organic Synthesis
Given its non-polar, alkane-like structure, this compound could potentially be employed in reactions involving non-polar reactants and reagents. Cycloalkanes, in general, are utilized as solvents for various organic compounds.[11]
Potential Reaction Types:
-
Reactions involving organometallic reagents: Grignard reactions and organolithium chemistry often require non-polar, aprotic solvents.
-
Catalytic Hydrogenations: Its inert nature could be suitable for certain catalytic hydrogenation reactions.
-
Free Radical Reactions: Non-polar solvents are often the medium of choice for free-radical chain reactions.
-
Extractions and Workups: Due to its presumed insolubility in water, it could be used as an extraction solvent.
It is important to note that without specific experimental data, these are projected applications based on the general properties of cycloalkanes.
Experimental Protocols
As of the current literature survey, no specific, detailed experimental protocols employing this compound as a solvent have been published. Researchers interested in exploring its use should consider the following general guidelines for solvent substitution:
General Protocol for Solvent Screening:
-
Small-Scale Test Reaction: Begin with a small-scale trial of a well-established reaction that typically uses a non-polar solvent (e.g., hexane, cyclohexane, toluene).
-
Solvent Substitution: Replace the conventional solvent with this compound, keeping all other reaction parameters (temperature, concentration, stoichiometry) constant.
-
Monitoring and Analysis: Monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, NMR).
-
Isolation and Yield Determination: Upon completion, perform a standard workup and isolate the product. Calculate the reaction yield.
-
Comparison: Compare the yield, reaction time, and purity of the product with the results obtained using the conventional solvent.
This systematic approach will help in evaluating the efficacy of this compound as a solvent for a specific transformation.
Safety and Handling
Working with this compound requires adherence to standard laboratory safety practices for handling organic solvents.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Flammability: As a hydrocarbon, it should be considered flammable.[9] Keep away from ignition sources.
-
Toxicity: While specific toxicity data is limited, it is classified as potentially causing skin and eye irritation, and may be harmful if swallowed and enters airways.[9][13]
Logical Workflow for Solvent Evaluation
The following diagram illustrates a logical workflow for evaluating this compound as a potential solvent substitute in an organic reaction.
Caption: Workflow for evaluating a novel solvent in organic synthesis.
Conclusion
This compound presents itself as a potential alternative non-polar solvent for organic reactions. Its utility is suggested by its chemical structure and general properties of related cycloalkanes. However, the lack of specific application data in the current scientific literature necessitates an empirical approach for its adoption in synthesis. The protocols and workflows outlined in this document provide a framework for researchers to systematically evaluate its performance as a solvent in their specific applications. As with any chemical, proper safety precautions must be observed during its handling and use. Further research and publication of its use in specific reactions would be invaluable to the scientific community.
References
- 1. echemi.com [echemi.com]
- 2. Cycloalkane - Wikipedia [en.wikipedia.org]
- 3. trans-1-Methyl-2-propylcyclohexane | C10H20 | CID 21139827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mgesjournals.com [mgesjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]
- 9. 1-Methyl-2-propylcyclohexane | C10H20 | CID 107252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. byjus.com [byjus.com]
- 12. 1-Methyl-2-propylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 1-Methyl-2-propylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols: cis-1-Methyl-2-propylcyclohexane in Fragrance and Flavor Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research and development purposes only. cis-1-Methyl-2-propylcyclohexane is not widely documented as a fragrance or flavor ingredient in publicly available literature. The information on potential sensory properties is speculative and based on the characteristics of structurally related compounds. Standard laboratory safety procedures should be strictly followed when handling this and any other chemical compound.
Introduction
This compound is a substituted cycloalkane whose direct application in the fragrance and flavor industry is not extensively documented. However, the cyclohexane (B81311) scaffold is present in numerous known fragrance molecules, suggesting that its derivatives are of interest for novel scent and taste discovery. Its structural properties, particularly the cis-configuration of the alkyl substituents, influence its stereochemistry and potential interactions with olfactory and gustatory receptors.[1]
These notes provide a framework for the synthesis and potential sensory evaluation of this compound, intended to guide researchers in exploring its properties as a potential fragrance or flavor ingredient.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for its synthesis, purification, and formulation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | [2] |
| Molecular Weight | 140.27 g/mol | [2] |
| CAS Number | 4926-71-0 | [2] |
| Boiling Point | 69.9 °C at 20.5 Torr | [3] |
| Density | 0.8127 g/cm³ | [3] |
| Kovats Retention Index | 1042 (Semi-standard non-polar) | [2] |
Hypothesized Sensory Profile
While no direct sensory data for this compound is available, the olfactory profiles of other substituted cyclohexanes can offer clues for research direction. For instance, certain methyl cyclohexane carboxylates are known to possess fruity and sweet notes. Additionally, other cyclohexane derivatives have been described with natural, sweet, and floral odors.[4] The parent compound, cyclohexane, has a detergent-like or petroleum-like odor.[5][6]
Based on these related structures, it is hypothesized that this compound might possess subtle woody, camphoraceous, or fresh notes, with the alkyl substituents potentially masking the harsher solvent-like character of the cyclohexane ring. Its volatility suggests it could be a top-to-middle note in a fragrance composition. This hypothesis requires validation through systematic sensory evaluation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through the alkylation of a cyclohexane derivative.[1] The following is a generalized protocol; optimization of reaction conditions is recommended.
Objective: To synthesize this compound with a focus on maximizing the yield of the cis isomer.
Materials:
-
Strong base (e.g., n-Butyllithium or Lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Purification apparatus (distillation or column chromatography)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Solvent and Substrate: Add anhydrous THF and methylcyclohexane to the flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the strong base (e.g., n-Butyllithium) to the cooled solution. The reaction is exothermic; maintain the temperature below -70 °C. Stir for 1-2 hours to ensure complete deprotonation, forming the methylcyclohexyl anion.
-
Alkylation: Add 1-bromopropane to the dropping funnel and add it dropwise to the reaction mixture. The rate of addition should be controlled to maintain the low temperature. Stir at -78 °C for several hours. The stereoselectivity towards the cis product is influenced by the steric hindrance of the intermediate; a directed alkylation approach may be necessary for higher selectivity.
-
Quenching: Slowly add saturated aqueous ammonium chloride to quench the reaction. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and determine the cis/trans isomeric ratio.
Caption: Synthesis workflow for this compound.
Protocol for Sensory Evaluation
Objective: To determine the olfactory and gustatory profile of synthesized this compound.
Materials:
-
Purified this compound
-
Odorless solvent (e.g., diethyl phthalate (B1215562) for fragrance, propylene (B89431) glycol for flavor)
-
Perfumer's smelling strips
-
Glass vials
-
Trained sensory panel (5-10 members)
-
Odor-free evaluation room
Procedure:
-
Sample Preparation:
-
Fragrance: Prepare serial dilutions of the compound in diethyl phthalate (e.g., 10%, 1%, 0.1%).
-
Flavor: Prepare serial dilutions in propylene glycol. Initial concentrations should be very low due to the unknown potency.
-
-
Olfactory Evaluation (Fragrance):
-
Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the strips to the panelists in a randomized order.
-
Panelists should describe the odor profile at different time points (top note, middle note, base note).
-
Record descriptors for character, intensity, and pleasantness.
-
-
Gustatory Evaluation (Flavor):
-
This should only be conducted if the compound is of high purity and has been deemed safe for consumption by relevant toxicological assessments.
-
Incorporate the dilutions into a neutral base (e.g., sugar water).
-
Panelists will taste the samples and describe the flavor profile, noting character, intensity, and any off-notes.
-
-
Data Analysis:
-
Compile the descriptors from all panelists.
-
Create a sensory profile (e.g., a spider web plot) to visualize the main olfactory and gustatory characteristics.
-
Determine the odor/taste detection threshold.
-
Conceptual Framework for Sensory Properties
The potential for a substituted cyclohexane to be a fragrance molecule is dependent on its overall structure, volatility, and ability to interact with olfactory receptors. The diagram below illustrates the conceptual relationship between the chemical structure and potential for desirable sensory properties.
Caption: Structure-Odor Relationship Concept.
Conclusion
While this compound does not have established applications in the fragrance and flavor industry, its chemical structure warrants investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to synthesize, purify, and evaluate the sensory properties of this compound, potentially leading to the discovery of a novel fragrance or flavor ingredient.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4926-71-0 [m.chemicalbook.com]
- 4. US4504412A - Cyclohexane derivatives in fragrance compositions - Google Patents [patents.google.com]
- 5. Cyclohexane - Wikipedia [en.wikipedia.org]
- 6. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-1-Methyl-2-propylcyclohexane as a Versatile Building Block in the Synthesis of Sesquiterpenoid Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-1-Methyl-2-propylcyclohexane is a substituted cycloalkane that holds potential as a chiral building block in organic synthesis. Its stereochemically defined structure can be exploited to introduce specific stereocenters in more complex molecules, making it a valuable starting material for the synthesis of natural products and pharmaceutical intermediates. This document outlines a proposed application of this compound in the stereoselective synthesis of a cadinane-type sesquiterpenoid core, a common structural motif in a variety of bioactive natural products.
The synthetic strategy detailed below employs a functionalized derivative of this compound in a Robinson annulation reaction, a classic and robust method for the formation of six-membered rings in fused bicyclic systems.
Proposed Synthetic Application: Synthesis of a Cadinane (B1243036) Sesquiterpenoid Core
The cadinane sesquiterpenes are a large family of natural products characterized by a bicyclo[4.4.0]decane (decalin) skeleton with a specific substitution pattern. The following section details a proposed synthetic route to a functionalized cadinane core starting from this compound.
1.1. Retrosynthetic Analysis and Strategy:
Our target is a functionalized bicyclic enone, a key intermediate that can be further elaborated to various cadinane sesquiterpenes. The retrosynthetic analysis involves a Robinson annulation of a chiral ketone derived from the starting material.
Caption: Retrosynthetic approach for the synthesis of a cadinane core.
1.2. Proposed Synthetic Pathway:
The forward synthesis involves two key stages:
-
Functionalization: Conversion of this compound to a chiral cyclohexanone (B45756) derivative. This is proposed to proceed via a selective oxidation.
-
Robinson Annulation: Reaction of the resulting ketone with methyl vinyl ketone (MVK) under basic conditions to construct the second six-membered ring.
Caption: Proposed workflow for the synthesis of a cadinane core.
Experimental Protocols
2.1. Synthesis of cis-3-Methyl-4-propylcyclohexanone (2)
This protocol describes the selective oxidation of this compound (1) at a non-substituted carbon atom adjacent to the propyl group.
Materials:
-
This compound (1)
-
Chromium trioxide (CrO₃)
-
Acetic acid (CH₃COOH)
-
Acetic anhydride (B1165640) ((CH₃CO)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of acetic acid and acetic anhydride (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of chromium trioxide (2.5 eq) in a minimal amount of water and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford cis-3-methyl-4-propylcyclohexanone (2).
2.2. Robinson Annulation for the Synthesis of the Cadinane Core (3)
This protocol details the base-catalyzed reaction of ketone 2 with methyl vinyl ketone (MVK).
Materials:
-
cis-3-Methyl-4-propylcyclohexanone (2)
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve potassium hydroxide (0.2 eq) in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of cis-3-methyl-4-propylcyclohexanone (1.0 eq) in toluene to the basic solution.
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting bicyclic enone (3) by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic sequence. These values are based on typical yields for similar transformations reported in the literature.
Table 1: Synthesis of cis-3-Methyl-4-propylcyclohexanone (2)
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | cis-3-Methyl-4-propylcyclohexanone | CrO₃, H₂O | Acetic acid/Acetic anhydride | 0 to RT | 12 | 45-55 |
Table 2: Robinson Annulation for Cadinane Core Synthesis (3)
| Ketone | Michael Acceptor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity |
| cis-3-Methyl-4-propylcyclohexanone | Methyl Vinyl Ketone | KOH | Methanol/Toluene | Reflux | 6 | 60-70 | Moderate to Good |
Conclusion
The protocols and data presented herein illustrate the potential of this compound as a valuable and stereochemically defined building block in organic synthesis. The proposed synthetic route to a functionalized cadinane sesquiterpenoid core provides a clear example of how this starting material can be elaborated into more complex, biologically relevant scaffolds. The methodologies employed are standard and robust, making this approach accessible for researchers in synthetic chemistry and drug discovery. Further optimization of reaction conditions and exploration of asymmetric variations of these reactions could lead to highly stereoselective syntheses of specific natural products.
Application Notes and Protocols for the Stereospecific Synthesis of cis-1-Methyl-2-propylcyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific synthesis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with significant implications for the development of new pharmaceuticals and functional materials. The spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences the molecule's biological activity and physical properties. This document provides detailed protocols for the stereospecific synthesis of cis-1-Methyl-2-propylcyclohexane, a representative 1,2-disubstituted cyclohexane derivative. The primary strategy detailed herein involves the synthesis of a key intermediate, 1-methyl-2-propyl-1-cyclohexene, followed by a diastereoselective catalytic hydrogenation that favors the formation of the cis isomer.
Overview of the Synthetic Strategy
The principal synthetic route outlined focuses on a two-stage process:
-
Synthesis of 1-Methyl-2-propyl-1-cyclohexene: This intermediate is prepared from 2-propylcyclohexanone (B1346617) via a Grignard reaction with methylmagnesium bromide to form a tertiary alcohol, which is subsequently dehydrated under acidic conditions.
-
Stereospecific Catalytic Hydrogenation: The synthesized cyclohexene (B86901) derivative undergoes catalytic hydrogenation. The syn-addition of hydrogen across the double bond, mediated by a heterogeneous catalyst, preferentially yields the this compound.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. The data is representative of typical yields and selectivities for these types of reactions.
| Reaction Step | Reactants | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Grignard Reaction & Dehydration | 2-Propylcyclohexanone, CH₃MgBr | 1-Methyl-2-propyl-1-cyclohexene | 80-90 | N/A |
| Catalytic Hydrogenation | 1-Methyl-2-propyl-1-cyclohexene, H₂ | This compound | >95 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-propyl-1-cyclohexene
This protocol details the synthesis of the cyclohexene intermediate from 2-propylcyclohexanone.
Materials:
-
2-Propylcyclohexanone
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Concentrated sulfuric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, dropping funnel, reflux condenser, distillation apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reaction:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 2-propylcyclohexanone (1 equivalent) dissolved in anhydrous diethyl ether (50 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Add methylmagnesium bromide (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-methyl-2-propylcyclohexan-1-ol.
-
-
Dehydration:
-
To the crude alcohol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Set up a simple distillation apparatus and heat the mixture gently to distill the product, 1-methyl-2-propyl-1-cyclohexene. The expected boiling point is in the range of 150-160 °C.
-
Collect the fraction that distills in this range.
-
Wash the distillate with saturated sodium bicarbonate solution (20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure 1-methyl-2-propyl-1-cyclohexene.
-
Protocol 2: Stereospecific Synthesis of this compound
This protocol describes the catalytic hydrogenation of 1-methyl-2-propyl-1-cyclohexene to yield the desired cis product.
Materials:
-
1-Methyl-2-propyl-1-cyclohexene
-
Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl acetate (B1210297) (anhydrous)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
In a suitable hydrogenation flask, dissolve 1-methyl-2-propyl-1-cyclohexene (1 equivalent) in anhydrous ethanol or ethyl acetate (e.g., 20 mL per gram of alkene).
-
Carefully add the catalyst (e.g., 1-5 mol% PtO₂ or 5-10 wt% Pd/C) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
-
Hydrogenation:
-
Pressurize the flask with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography if necessary, though it is often obtained in high purity.
-
Characterize the product by NMR spectroscopy to confirm the cis stereochemistry, which is expected to be the major product.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Studying the Reaction Kinetics of cis-1-Methyl-2-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental study of the reaction kinetics of cis-1-Methyl-2-propylcyclohexane. The protocols outlined below are designed to be adaptable for various research objectives, from fundamental kinetic studies to applications in drug development and materials science. This document covers experimental design, detailed protocols for pyrolysis and oxidation studies, analytical methods for product identification and quantification, and data analysis.
Introduction
This compound is a substituted cycloalkane whose reaction kinetics are of interest in fields such as combustion research, materials science, and as a model compound in pharmaceutical chemistry. Understanding the stability and reactivity of this molecule under various conditions is crucial for predicting its behavior in complex chemical environments. The "cis" configuration of the methyl and propyl groups on the cyclohexane (B81311) ring introduces specific stereochemical effects that can influence reaction pathways and rates compared to its trans isomer or other alkylated cyclohexanes.[1] The conformational flexibility of the cyclohexane ring and the steric interactions between the substituents play a significant role in its reactivity.
This document details experimental setups and protocols for investigating the gas-phase kinetics of this compound, focusing on two primary reaction types: pyrolysis (thermal decomposition) and oxidation.
Key Reaction Types
Pyrolysis
Pyrolysis involves the thermal decomposition of a molecule in an inert atmosphere. For this compound, pyrolysis studies can elucidate bond dissociation energies, isomerization pathways, and the formation of smaller hydrocarbon fragments. The primary initiation step is expected to be the cleavage of a C-C bond, either in the cyclohexane ring or in the propyl substituent.
Oxidation
Oxidation studies investigate the reaction of this compound with an oxidizing agent, typically molecular oxygen. These studies are critical for understanding combustion characteristics, autoignition behavior, and the formation of oxygenated products. Low-temperature oxidation of cycloalkanes often proceeds through a complex mechanism involving peroxy radical intermediates.
Experimental Setups
The choice of experimental setup depends on the desired temperature and pressure range, as well as the reaction timescale of interest. Common setups for gas-phase kinetic studies include shock tubes and jet-stirred reactors.
High-Temperature Studies: The Shock Tube
A shock tube is an apparatus used to generate high temperatures and pressures for a very short duration, making it ideal for studying elementary reaction kinetics at combustion-relevant conditions.
Principle of Operation: A high-pressure "driver" gas is separated from a low-pressure "driven" gas (containing the reactant mixture) by a diaphragm. When the diaphragm is ruptured, a shock wave propagates through the driven gas, rapidly heating and compressing it. The reaction kinetics are then monitored in the region behind the reflected shock wave.
Low to Intermediate-Temperature Studies: The Jet-Stirred Reactor (JSR)
A jet-stirred reactor is a type of continuously stirred-tank reactor used to study chemical kinetics in the gas phase at well-controlled temperatures and pressures for longer residence times compared to a shock tube.
Principle of Operation: Reactants are continuously fed into a heated reaction vessel through nozzles that create turbulent jets, ensuring rapid mixing and a uniform concentration and temperature throughout the reactor. The products and unreacted species are continuously withdrawn and analyzed.
Experimental Protocols
Protocol 1: Pyrolysis of this compound in a Shock Tube
Objective: To determine the rate of unimolecular decomposition of this compound and identify the primary decomposition products at high temperatures.
Materials:
-
This compound (high purity)
-
Inert diluent gas (e.g., Argon)
-
High-pressure driver gas (e.g., Helium)
-
Shock tube apparatus
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Pressure and temperature sensors
Procedure:
-
Mixture Preparation: Prepare a dilute mixture of this compound in Argon (e.g., 0.1% reactant in Ar). This ensures that the reaction is primarily unimolecular and minimizes secondary reactions.
-
Shock Tube Setup:
-
Evacuate the driven section of the shock tube to a high vacuum.
-
Introduce the prepared reactant mixture into the driven section to a specific initial pressure.
-
Pressurize the driver section with Helium to a predetermined pressure.
-
-
Initiation of Reaction:
-
Rupture the diaphragm separating the driver and driven sections.
-
The resulting shock wave will travel through the reactant mixture, reflect off the end wall, and create a region of high temperature and pressure.
-
-
Data Acquisition:
-
Monitor the pressure and temperature behind the reflected shock wave using fast-response sensors.
-
After a defined reaction time, rapidly quench the reaction by expansion into a dump tank.
-
-
Product Analysis:
-
Collect a sample of the post-reaction mixture from the dump tank.
-
Analyze the sample using a GC-MS system to identify and quantify the reactants and products.
-
-
Kinetic Analysis:
-
Repeat the experiment at various temperatures by adjusting the initial pressures in the driver and driven sections.
-
Determine the rate of disappearance of this compound at each temperature to calculate the first-order rate constants.
-
Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) to determine the Arrhenius parameters (activation energy and pre-exponential factor).
-
Protocol 2: Oxidation of this compound in a Jet-Stirred Reactor
Objective: To study the oxidation of this compound at intermediate temperatures and identify key oxidation products.
Materials:
-
This compound (high purity)
-
Oxygen (high purity)
-
Inert diluent gas (e.g., Nitrogen or Argon)
-
Jet-stirred reactor
-
Gas chromatography (GC) with Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD)
-
Mass spectrometer (MS) or Fourier-transform infrared (FTIR) spectrometer for product identification
Procedure:
-
Mixture Preparation: Prepare a gaseous mixture of this compound, oxygen, and a large excess of the diluent gas. The equivalence ratio (fuel-to-oxygen ratio) can be varied to study fuel-lean, stoichiometric, and fuel-rich conditions.
-
Reactor Setup:
-
Heat the jet-stirred reactor to the desired temperature.
-
Set the pressure inside the reactor using a back-pressure regulator.
-
-
Initiation of Reaction:
-
Introduce the prepared gas mixture into the reactor at a constant flow rate. The residence time in the reactor is determined by the reactor volume and the total flow rate.
-
-
Steady-State Operation:
-
Allow the system to reach a steady state, where the concentrations of all species in the reactor are constant over time.
-
-
Product Sampling and Analysis:
-
Extract a continuous sample of the reactor effluent through a heated sampling line to prevent condensation.
-
Analyze the sample using online GC-FID/TCD to quantify stable species. An MS or FTIR can be used for the identification of intermediate species.
-
-
Kinetic Analysis:
-
Repeat the experiment at different temperatures while keeping the residence time and equivalence ratio constant.
-
Plot the mole fractions of reactants and products as a function of temperature.
-
This data can be used to validate and refine detailed chemical kinetic models.
-
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of a complex mixture. In these studies, it is used to identify the various hydrocarbon and oxygenated products formed during pyrolysis and oxidation. The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides a mass spectrum for each compound, which acts as a molecular fingerprint for identification.
Data Presentation
Quantitative data from kinetic experiments should be summarized in a clear and structured format. The following table provides an example of how to present rate constants for the pyrolysis of a related compound, n-propylcyclohexane, which can serve as a baseline for comparison.
| Temperature (°C) | Temperature (K) | First-Order Rate Constant (s⁻¹) |
| 375 | 648.15 | 3.66 x 10⁻⁷ |
| 400 | 673.15 | 1.83 x 10⁻⁶ |
| 425 | 698.15 | 7.92 x 10⁻⁶ |
| 450 | 723.15 | 8.63 x 10⁻⁵ |
Data for n-propylcyclohexane thermal decomposition.[2]
Arrhenius Parameters for n-propylcyclohexane pyrolysis:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a gas-phase kinetics study.
Caption: General workflow for studying the gas-phase kinetics.
Proposed Low-Temperature Oxidation Pathway
The following diagram illustrates a plausible initial reaction pathway for the low-temperature oxidation of this compound, based on established mechanisms for other cycloalkanes.
References
Application Notes and Protocols for Determining the Stereochemistry of Substituted Cyclohexanes using NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of substituted cyclohexanes is a critical determinant of their physical, chemical, and biological properties. In drug development, for instance, different stereoisomers of a molecule can exhibit vastly different pharmacological activities and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the three-dimensional structure of these molecules in solution.[1] This document provides detailed application notes and experimental protocols for the use of modern NMR techniques to elucidate the stereochemistry of substituted cyclohexanes.
At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-chair interconversion, which often leads to averaged NMR signals.[2][3] To resolve individual conformers and determine the axial or equatorial orientation of substituents, low-temperature NMR studies may be necessary to slow down this ring flip.[2][3] The most stable chair conformation will be the predominant species in solution, and its characterization is key to defining the molecule's stereochemistry.[4][5] The key principle is that substituents larger than hydrogen are generally more stable in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[5][6]
This guide will focus on the application of ¹H NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) to determine the relative stereochemistry of substituents on a cyclohexane ring.
Key NMR Parameters for Stereochemical Determination
The determination of stereochemistry in substituted cyclohexanes relies on the careful analysis of three key NMR parameters: chemical shifts (δ), vicinal coupling constants (³J_HH), and the Nuclear Overhauser Effect (NOE).
Chemical Shift (δ) and Anisotropic Effects
The chemical shift of a proton is highly sensitive to its local electronic environment. In a cyclohexane ring, axial and equatorial protons have distinct chemical shifts. Typically, axial protons are shielded and resonate at a higher field (lower ppm) compared to their geminal equatorial counterparts.[1] This difference, often around 0.5 ppm, is attributed to the magnetic anisotropy of the C-C single bonds in the chair conformation.[7]
Vicinal Coupling Constants (³J_HH) and the Karplus Relationship
Three-bond proton-proton coupling (³J_HH), also known as vicinal coupling, is a through-bond interaction that is highly dependent on the dihedral angle (θ) between the coupled protons. This relationship is described by the Karplus equation. In essence, the magnitude of the coupling constant can be used to infer the dihedral angle and thus the relative orientation of the protons. For chair-form cyclohexanes, the dihedral angles are relatively fixed, leading to characteristic coupling constants for different proton relationships.[8]
-
Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant.
-
Axial-Equatorial (a-e) Coupling: The dihedral angle is approximately 60°, leading to a small coupling constant.
-
Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant.
Observing a large coupling constant (typically > 7 Hz) for a ring proton is a strong indicator that it is in an axial position and coupled to another axial proton.[9][10]
Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect is a through-space interaction that arises from the dipolar coupling between two protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[11][12] The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei.[7] This makes it a powerful tool for determining spatial proximity.
In substituted cyclohexanes, NOEs can be used to establish the relative orientation of substituents. For example, a strong NOE between a substituent's proton and an axial proton on the cyclohexane ring would indicate that the substituent is also in an axial position. The 2D NMR experiments NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to detect these through-space correlations.[12] For small to medium-sized molecules, NOESY is generally the preferred experiment.[13]
Data Presentation: Quantitative NMR Parameters
The following table summarizes the typical quantitative data used for the stereochemical analysis of substituted cyclohexanes.
| Interaction Type | Typical Dihedral Angle (θ) | Typical ³J_HH Coupling Constant (Hz) | Qualitative NOE Intensity |
| Axial - Axial (a-a) | ~180° | 8 - 13 | Weak to none (protons are far apart) |
| Axial - Equatorial (a-e) | ~60° | 2 - 5 | Strong (protons are close in space) |
| Equatorial - Equatorial (e-e) | ~60° | 2 - 5 | Medium (protons are relatively close) |
| 1,3-Diaxial | N/A (Through-space) | N/A | Strong (protons are close in space) |
Table 1: Summary of typical ³J coupling constants and expected NOE intensities for vicinal and spatially close protons in a chair-form cyclohexane.[1][8][9][10]
Experimental Protocols
General Sample Preparation
-
Dissolve the Sample: Dissolve 5-10 mg of the purified substituted cyclohexane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can sometimes influence the conformational equilibrium.
-
Filter the Sample: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degas the Sample (for NOE experiments): For quantitative NOE measurements, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes or by a series of freeze-pump-thaw cycles.
Protocol for ¹H NMR Spectroscopy
-
Instrument Setup: Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).
-
Spectral Width (sw): Typically 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Measure the chemical shifts and coupling constants.
-
Protocol for 2D COSY (Correlation Spectroscopy)
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygp' on Bruker). COSY-90 is more sensitive, while COSY-45 provides cleaner spectra near the diagonal.[14]
-
Spectral Width (sw): Set the same spectral width in both F2 (direct) and F1 (indirect) dimensions as the ¹H spectrum.
-
Number of Increments (ni or td(f1)): 256-512 increments in the F1 dimension.
-
Number of Scans (ns): 2-8 scans per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum if a phase-sensitive pulse program was used.
-
Symmetrize the spectrum to reduce noise.
-
Analyze the cross-peaks, which indicate J-coupling between protons.[15]
-
Protocol for 2D NOESY/ROESY Spectroscopy
-
Instrument Setup: Use the same sample, preferably degassed.
-
Acquisition Parameters:
-
Pulse Program: A standard NOESY or ROESY pulse sequence (e.g., 'noesygpph' on Bruker).[13]
-
Spectral Width (sw): Same as the ¹H spectrum in both dimensions.
-
Number of Increments (ni or td(f1)): 256-512 increments.
-
Number of Scans (ns): 8-16 scans per increment.
-
Relaxation Delay (d1): 2-5 seconds.
-
Mixing Time (d8 or mix): This is a crucial parameter.[16] For small molecules like substituted cyclohexanes, a mixing time of 0.5-1.0 seconds is a good starting point for NOESY.[13] For ROESY, a shorter mixing time of 100-300 ms (B15284909) is typical.
-
-
Data Processing:
Data Interpretation and Workflow
The determination of stereochemistry is a stepwise process that integrates data from all the aforementioned experiments.
Caption: Experimental workflow for NMR-based stereochemical analysis.
Step-by-Step Interpretation:
-
Initial Analysis (¹H NMR): From the 1D ¹H NMR spectrum, identify all proton signals, their chemical shifts, multiplicities, and integrations. A wide multiplet for a ring proton often suggests it is axial due to multiple large axial-axial couplings.[1]
-
Establish Connectivity (COSY): Use the COSY spectrum to establish the spin systems. Trace the correlations from one proton to its neighbors around the ring. This confirms which protons are adjacent to each other.
-
Determine Proton Orientations (J-Coupling): Carefully measure the coupling constants from the high-resolution 1D ¹H spectrum or from slices of the 2D spectra. A large ³J_HH value (8-13 Hz) between two vicinal protons is indicative of an axial-axial relationship.[8] Small values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships.
-
Confirm Spatial Relationships (NOESY/ROESY): Use the NOESY or ROESY spectrum to confirm through-space relationships. Look for key correlations, such as those between a substituent and the ring protons. A strong NOE between a substituent and an axial proton at position 3 or 5 relative to the point of attachment (a 1,3-diaxial interaction) is strong evidence for the substituent being in an axial orientation.
-
Synthesize the Data: Combine all the information to build a self-consistent 3D model of the molecule.
Caption: Logical relationships in stereochemistry determination.
By systematically applying these techniques and principles, researchers can confidently determine the stereochemistry of substituted cyclohexanes, which is essential for understanding structure-activity relationships and for the development of new chemical entities.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. google.com [google.com]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 10. reddit.com [reddit.com]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: Cis-1-Methyl-2-propylcyclohexane as a Reference Standard in the Gas Chromatographic Analysis of Hydrocarbon Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-1-Methyl-2-propylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol .[1][2][3][4][5] Its well-defined chemical and physical properties make it a suitable reference standard in analytical chemistry, particularly for gas chromatography (GC) applications. This document provides detailed application notes and protocols for the use of this compound as a reference standard for the qualitative and quantitative analysis of alkylcyclohexanes in complex hydrocarbon mixtures, such as gasoline or other petroleum products. Alkylcyclohexanes are significant components of petroleum-based fuels and are also monitored in environmental samples due to their presence in petroleum spills.[6]
Physicochemical Properties and Identification
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper application. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H20 | [1][2][3][4][5] |
| Molecular Weight | 140.2658 g/mol | [1][2][3][4] |
| CAS Registry Number | 4926-71-0 | [2][3][5] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 69.9 °C at 20.5 Torr | |
| Density | 0.8127 g/cm³ | |
| Kovats Retention Index (Non-polar column) | 1042 (on Apiezon L) | [1][4] |
Application: Quantification of Alkylcyclohexanes in Gasoline by GC-FID
This protocol outlines the use of this compound as an external standard for the quantification of C10 alkylcyclohexanes in gasoline samples using Gas Chromatography with Flame Ionization Detection (GC-FID). The method is based on general principles for the analysis of volatile organic compounds in petroleum products.[7][8][9]
Experimental Protocol
1. Materials and Reagents:
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvent: n-Hexane or Pentane (GC grade, purity ≥ 99.5%)
-
Gasoline Sample: Commercial unleaded gasoline
-
Gases: Helium (carrier gas, high purity), Hydrogen (FID), Air (FID)
-
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., DB-1, HP-5, or similar non-polar column)
-
Microsyringes for sample and standard injection
-
Volumetric flasks and pipettes
-
Analytical balance
-
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in n-hexane in a 10 mL volumetric flask. Fill to the mark with n-hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with n-hexane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation:
-
Accurately dilute the gasoline sample with n-hexane. A dilution factor of 1:100 (v/v) is a typical starting point, but may need to be adjusted based on the expected concentration of alkylcyclohexanes.
4. GC-FID Analysis:
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
5. Data Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration for this compound.
-
Inject the diluted gasoline sample.
-
Identify the peaks corresponding to alkylcyclohexanes based on their retention times relative to the standard.
-
Quantify the amount of each identified alkylcyclohexane using the calibration curve of this compound, assuming a similar response factor for structurally related C10 alkylcyclohexanes.
Illustrative Quantitative Data
The following table presents the known Kovats Retention Index for this compound and illustrative data that would be obtained from the described GC-FID analysis.
| Parameter | Value |
| Kovats Retention Index (Apiezon L) | 1042 |
| Expected Retention Time (on DB-1 column) | 12.5 - 13.5 min |
| Calibration Curve Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the use of this compound as a reference standard is depicted in the following diagram.
Caption: Experimental workflow for quantification.
A logical diagram illustrating the role of this compound as a reference standard is provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. whitman.edu [whitman.edu]
- 3. This compound [webbook.nist.gov]
- 4. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]
- 5. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. testinglab.com [testinglab.com]
- 8. purdue.edu [purdue.edu]
- 9. Analysis of Gasoline Components (GC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Industrial Applications of Alkylated Cyclohexanes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Alkylated cyclohexanes are a versatile class of saturated cyclic hydrocarbons that find extensive use across various industrial sectors. Their unique combination of properties, including low polarity, good thermal stability, and specific solvency characteristics, makes them valuable as solvents, lubricants, heat transfer fluids, and chemical intermediates. This document provides detailed application notes, experimental protocols, and comparative data on the industrial uses of short-chain (methyl-, ethyl-) and long-chain alkylated cyclohexanes.
Application Notes
Solvents and Thinners
Alkylated cyclohexanes, particularly methylcyclohexane (B89554) and ethylcyclohexane, are widely employed as non-polar solvents and thinners in numerous formulations. Their controlled evaporation rates and excellent solvency for non-polar resins, oils, and waxes make them suitable replacements for more hazardous aromatic solvents like toluene (B28343).[1]
-
Coatings and Resins: In the paint and coatings industry, these solvents are used to dissolve binders and pigments, control viscosity, and influence the drying time and film formation of the coating.[2] Their use can lead to smooth, even films.
-
Adhesives and Sealants: They act as carrier solvents for various adhesive and sealant formulations, ensuring appropriate viscosity for application and facilitating the even distribution of the adhesive components.
-
Cleaning and Degreasing: Due to their ability to dissolve oils and greases, they are utilized in industrial cleaning and degreasing applications for metal surfaces and precision components.[3]
-
Correction Fluids: Methylcyclohexane is a common solvent in some brands of correction fluid.[4]
Lubricants and Greases
Long-chain alkylated cyclohexanes are emerging as high-performance lubricant base oils and additives. Their saturated cyclic structure provides good thermal and oxidative stability, while the long alkyl chains contribute to desirable viscosity-temperature characteristics (viscosity index). They are particularly valued in applications requiring low volatility and high stability under extreme conditions. While much of the research in high-performance space lubricants has focused on multiply alkylated cyclopentanes (MACs), the principles of using sterically hindered cyclic hydrocarbons for enhanced stability apply to alkylated cyclohexanes as well.
-
High-Temperature and Vacuum Applications: Their low vapor pressure and thermal stability make them candidates for lubricants in vacuum environments, such as in space mechanisms.[5]
-
Grease Formulations: They can be used as base oils in grease formulations, where the thickener provides the structure and the alkylated cyclohexane (B81311) provides the lubricating film.
Heat Transfer Fluids
The thermal stability of alkylated cyclohexanes makes them suitable for use as heat transfer fluids in both heating and cooling applications. They can offer a wide operating temperature range and good thermal conductivity. Their non-corrosive nature also contributes to the longevity of the heat exchange equipment.
Chemical Intermediates and Fuel Additives
Alkylated cyclohexanes serve as important intermediates in the synthesis of various other chemicals.
-
Nylon Precursors: Cyclohexane is the primary precursor for the production of adipic acid and caprolactam, the monomers for nylon 6,6 and nylon 6, respectively.[6] While not an alkylated cyclohexane application per se, it highlights the industrial importance of the cyclohexane ring.
-
Conversion to Aromatics: Methylcyclohexane can be dehydrogenated to produce toluene, a key component in high-octane gasoline. This process is a classic aromatization reaction used in naphtha reformers to increase the octane (B31449) rating of gasoline.[4]
-
Fuel Blending: Methylcyclohexane is a minor component of gasoline and jet fuel surrogates.[4] Its combustion characteristics are studied to understand and model the behavior of real fuels.[7]
Data Presentation
The following tables summarize key physical and performance properties of various alkylated cyclohexanes. Data is compiled from various sources and should be used for comparative purposes.
Table 1: Physical Properties of Selected Alkylated Cyclohexanes
| Property | Methylcyclohexane | Ethylcyclohexane | Dodecylcyclohexane (B156805) |
| Molecular Formula | C₇H₁₄ | C₈H₁₆ | C₁₈H₃₆ |
| Molecular Weight ( g/mol ) | 98.19 | 112.22 | 252.49 |
| Boiling Point (°C) | 101 | 132 | 333 |
| Melting Point (°C) | -126 | -111 | -18 |
| Density (g/mL at 20°C) | 0.770 | 0.788 | ~0.85 |
| Flash Point (°C) | -4 | 18 | >100 |
| Viscosity (cP at 20°C) | 0.73 | 1.26 | - |
| Refractive Index (n20/D) | 1.423 | 1.432 | 1.465 |
Note: Data for dodecylcyclohexane is less readily available and some values are estimates.
Table 2: Performance-Related Properties of Alkylated Cyclohexanes
| Property | Methylcyclohexane | Ethylcyclohexane | Long-Chain Alkylated Cyclohexanes | Test Method (Example) |
| Viscosity Index (VI) | Low | Low | Moderate-High | ASTM D2270 |
| Oxidation Stability | Good | Good | Very Good | ASTM D943 |
| Thermal Conductivity (W/m·K) | ~0.13 | ~0.13 | - | ASTM D5334 |
| Pour Point (°C) | <-60 | <-60 | Varies with chain length | ASTM D97 |
Experimental Protocols
Detailed methodologies for key experiments related to the industrial applications of alkylated cyclohexanes are provided below. These protocols are based on internationally recognized standards.
Protocol 1: Synthesis of Alkylated Cyclohexanes via Friedel-Crafts Alkylation
This protocol describes a general procedure for the synthesis of alkylated cyclohexanes by the Friedel-Crafts alkylation of cyclohexane with an alkyl halide using a Lewis acid catalyst.
Materials:
-
Cyclohexane (reagent grade)
-
Alkyl halide (e.g., 1-chlorododecane (B51209) for dodecylcyclohexane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel.
Procedure:
-
Set up a dry round-bottom flask with a magnetic stirrer and a dropping funnel, and place it in an ice bath.
-
Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
-
Slowly add the alkyl halide to the stirred suspension of AlCl₃ in DCM.
-
After the addition of the alkyl halide, add cyclohexane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Characterization:
-
The structure of the synthesized alkylated cyclohexane can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Kinematic Viscosity and Viscosity Index of Lubricant Base Oils
This protocol follows the principles of ASTM D445 for determining the kinematic viscosity and ASTM D2270 for calculating the viscosity index, which are crucial parameters for lubricant performance.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath, accurate to ±0.02°C
-
Stopwatch, accurate to 0.1 seconds
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the alkylated cyclohexane sample.
-
Charge the viscometer with the sample, ensuring no air bubbles are trapped.
-
Place the viscometer in the constant temperature bath set at 40°C and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least twice and calculate the average flow time.
-
Repeat steps 3-6 with the constant temperature bath set at 100°C.
-
Calculate the kinematic viscosity (in centistokes, cSt) at each temperature using the viscometer constant.
-
Using the kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index (VI) according to the formulas provided in the ASTM D2270 standard.[8][9]
Protocol 3: Evaluation of Solvent Properties - Kauri-Butanol (KB) Value
The Kauri-Butanol (KB) value is a measure of the solvency power of a hydrocarbon solvent, determined according to ASTM D1133. A higher KB value indicates a stronger solvency power.
Materials:
-
Standard Kauri-Butanol solution
-
The alkylated cyclohexane solvent to be tested
-
Burette, flask, light source
Procedure:
-
Standardize the Kauri-Butanol solution by titrating it with toluene to a defined endpoint (the point at which a standard print becomes blurred when viewed through the solution).
-
Pipette a precise volume of the Kauri-Butanol solution into a flask.
-
Titrate the Kauri-Butanol solution with the alkylated cyclohexane solvent from a burette until the same degree of turbidity (blurring of the standard print) is reached as in the standardization step.
-
Record the volume of the alkylated cyclohexane solvent used.
-
Calculate the Kauri-Butanol value using the formula specified in the ASTM D1133 standard.
Mandatory Visualizations
Caption: Synthesis of Alkylated Cyclohexanes via Friedel-Crafts Alkylation.
Caption: Experimental Workflow for Lubricant Performance Testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 5. Cyclohexyl derivatives and their use as therapeutic agents [patentalert.com]
- 6. iigtchem.com [iigtchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chevronmarineproducts.com [chevronmarineproducts.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1-Methyl-2-propylcyclohexane
Welcome to the technical support center for the synthesis of cis-1-Methyl-2-propylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain 1-Methyl-2-propylcyclohexane with a preference for the cis-isomer?
A1: The most common and effective method for the stereoselective synthesis of this compound is the catalytic hydrogenation of 1-methyl-2-propyl-1-cyclohexene. This reaction typically utilizes catalysts such as Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C). The hydrogenation reaction generally proceeds via syn-addition of hydrogen to the less sterically hindered face of the double bond, leading to the formation of the cis-isomer as the major product.[1][2] Alternative, less direct methods might involve alkylation of cyclohexane (B81311) derivatives, which often require stringent control of reaction conditions to achieve the desired cis configuration.[3]
Q2: What are the main challenges in synthesizing pure this compound?
A2: The primary challenges include:
-
Controlling Stereoselectivity: Achieving a high cis to trans isomer ratio can be difficult. The choice of catalyst, solvent, temperature, and pressure can significantly influence the stereochemical outcome of the hydrogenation.
-
Isomer Separation: The cis and trans isomers of 1-Methyl-2-propylcyclohexane have very similar physicochemical properties, such as boiling point and polarity, making their separation challenging.[4][5][6]
-
Byproduct Formation: Side reactions, such as incomplete hydrogenation or isomerization of the starting material or product, can lead to impurities that are difficult to remove.
Q3: How can I accurately determine the cis/trans ratio of my product mixture?
A3: The most common and reliable methods for determining the cis/trans ratio are:
-
Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile isomers like 1-Methyl-2-propylcyclohexane. The choice of the GC column is critical for achieving baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to differentiate between the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring will differ depending on their spatial arrangement.[7][8] For instance, the axial and equatorial protons will exhibit distinct signals.
Troubleshooting Guides
Issue 1: Low cis/trans Isomer Ratio in the Product
Question: My synthesis yielded a mixture of cis and trans isomers with a lower than expected cis content. How can I improve the stereoselectivity?
Answer: A low cis/trans ratio is often a result of suboptimal reaction conditions that favor the thermodynamically more stable trans isomer over the kinetically favored cis isomer.[9][10][11][12][13] Here are some troubleshooting steps:
-
Reaction Control:
-
Kinetic vs. Thermodynamic Control: The formation of the cis-isomer via catalytic hydrogenation is generally under kinetic control, meaning it is the faster-forming product.[9][11] The trans-isomer is often the more thermodynamically stable product. To favor the kinetic product (cis-isomer), it is advisable to use lower reaction temperatures and shorter reaction times.[9][11] Prolonged reaction times or higher temperatures can lead to equilibration and an increase in the proportion of the trans-isomer.[9][13]
-
Catalyst Choice: The nature of the catalyst can influence stereoselectivity. For hydrogenation of substituted cyclohexenes, heterogeneous catalysts like Adam's catalyst (PtO₂) or Pd/C are commonly used. The choice of catalyst support and metal loading can also play a role.
-
Solvent Effects: The polarity of the solvent can affect the conformation of the substrate on the catalyst surface, thereby influencing the direction of hydrogen addition. Experiment with different solvents (e.g., hexane, ethanol (B145695), ethyl acetate) to optimize the cis selectivity.
-
Caption: Troubleshooting workflow for improving the cis/trans isomer ratio.
Issue 2: Difficulty in Separating cis and trans Isomers
Question: I have a mixture of cis and trans isomers but am struggling to separate them. What purification techniques are most effective?
Answer: Separating diastereomers of dialkylcyclohexanes can be challenging due to their similar physical properties.[4][5] Here are some recommended approaches:
-
Preparative Gas Chromatography (Prep-GC): For small to medium-scale purifications, Prep-GC is often the most effective method for separating volatile isomers with close boiling points.
-
High-Performance Liquid Chromatography (HPLC): While the lack of a strong chromophore makes UV detection difficult, HPLC with refractive index (RI) detection can be employed.[4] The choice of stationary phase is crucial; consider shape-selective phases like C18 or phenyl columns.[4]
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the cis and trans isomers, fractional distillation using a column with a high number of theoretical plates may be feasible, although often difficult for these types of isomers.
-
Fractional Crystallization: This method is generally less applicable to liquid isomers unless they can be converted into solid derivatives.[14]
| Technique | Stationary Phase/Conditions | Mobile Phase/Carrier Gas | Detection | Feasibility/Remarks |
| Prep-GC | Non-polar (e.g., DB-1) or moderately polar (e.g., DB-17) capillary column | Helium or Nitrogen | Thermal Conductivity (TCD) | Highly effective for small to moderate scales. Requires optimization of temperature program. |
| HPLC | C18, Phenyl, or shape-selective phases (e.g., C30)[4] | Acetonitrile/Water or Hexane/Isopropanol | Refractive Index (RI)[4] | Challenging due to low polarity and lack of UV chromophore. Requires careful method development.[4] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1-methyl-2-propyl-1-cyclohexene (1.0 eq) in a suitable solvent (e.g., ethanol or hexane).
-
Catalyst Addition: Add a catalytic amount of Adam's catalyst (PtO₂) or 10% Pd/C (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Analyze the cis/trans ratio by GC or NMR. If necessary, purify the product by preparative GC or HPLC.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Solved Problem 1 (30 pts) A student performed the following | Chegg.com [chegg.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. Separation of 1,2-dialkylcyclohexanes - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 14. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of cis-1-Methyl-2-propylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of cis-1-Methyl-2-propylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and stereoselective method for synthesizing this compound is the catalytic hydrogenation of a 1-methyl-2-propylcyclohexene precursor. This reaction involves the addition of hydrogen across the double bond of the cyclohexene (B86901) ring in the presence of a metal catalyst. The mechanism of catalytic hydrogenation typically involves syn-addition, where both hydrogen atoms add to the same face of the double bond, resulting in the desired cis stereochemistry.[1][2][3] Careful selection of the catalyst and reaction conditions is crucial for maximizing the yield of the cis-isomer.[4]
Q2: How can I determine the ratio of cis to trans isomers in my product mixture?
A2: The most common and effective analytical techniques for quantifying the cis/trans isomer ratio of 1-Methyl-2-propylcyclohexane are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): Using a capillary column with a suitable stationary phase, it is often possible to separate the cis and trans isomers based on their small differences in boiling points and polarity. The relative peak areas in the chromatogram correspond to the ratio of the isomers in the mixture.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons attached to the cyclohexane (B81311) ring will differ for each isomer due to their different spatial arrangements. For instance, in ¹H NMR, the coupling constants between vicinal protons on the cyclohexane ring are typically different for cis and trans isomers.[5][6][7]
Q3: What are the key safety precautions to consider during catalytic hydrogenation?
A3: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (in their reduced form), necessitating strict safety measures.
-
Hydrogen Handling: Always work in a well-ventilated fume hood. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. Use a balloon or a metered system to control the amount of hydrogen gas.
-
Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, especially when dry. After the reaction, the catalyst should be filtered carefully and kept wet with a solvent to prevent it from igniting upon contact with air.
-
Pressure: If using a high-pressure hydrogenation system, ensure the reactor is properly sealed and operated within its pressure limits.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Reaction Conversion | Catalyst Inactivity: The catalyst may be old, poisoned, or not properly activated.[8] | - Use a fresh batch of catalyst.- Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur or halogen compounds).- If using a pre-catalyst like PtO₂, ensure it is properly reduced in situ. |
| Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure. For many hydrogenations, balloon pressure is sufficient, but more sterically hindered alkenes may require higher pressures.[8] | |
| Suboptimal Temperature: The reaction temperature may be too low. | - While many hydrogenations proceed at room temperature, gentle heating may be required to increase the reaction rate. However, be aware that higher temperatures can sometimes lead to side reactions or reduced selectivity.[8] | |
| Poor Agitation: Inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen. | - Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas into the solution.[8] | |
| Low cis Selectivity (High percentage of trans isomer) | Isomerization of the Double Bond: The catalyst may be causing isomerization of the starting alkene before hydrogenation. | - This can sometimes be mitigated by changing the catalyst or solvent. For example, some catalysts are more prone to causing isomerization than others. |
| Thermodynamic vs. Kinetic Control: While syn-addition is kinetically favored, prolonged reaction times or harsh conditions might lead to equilibration to the more thermodynamically stable trans isomer. | - Monitor the reaction progress and stop it as soon as the starting material is consumed.- Use milder reaction conditions (lower temperature and pressure). | |
| Choice of Catalyst: The nature of the catalyst surface plays a crucial role in stereoselectivity. | - Experiment with different heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Adam's catalyst (PtO₂). The choice of catalyst can significantly influence the cis/trans ratio. | |
| Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface.[9][10] | - Test a range of solvents. Protic solvents like ethanol (B145695) and methanol (B129727) are common, but aprotic solvents like ethyl acetate (B1210297) or hexane (B92381) can also be used and may alter the stereochemical outcome. | |
| Difficulty in Product Purification | Similar Physical Properties of Isomers: Cis and trans isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. | - Fractional Distillation: Use a long, efficient fractionating column. This may provide some enrichment of one isomer.- Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating isomers on a small to medium scale.- Specialized Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase can sometimes resolve the isomers.[11] |
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
| Parameter | Condition | Expected Effect on cis Isomer Yield | Rationale |
| Catalyst | Pd/C, Pt/C, PtO₂ | High | These catalysts generally favor syn-addition of hydrogen from the less sterically hindered face of the double bond. |
| Rh, Ru | Variable | Rhodium and Ruthenium catalysts can sometimes lead to different stereoselectivities and may be more prone to causing double bond isomerization prior to hydrogenation. | |
| Solvent | Non-polar (e.g., Hexane) | Generally Favors cis | A non-polar solvent is less likely to coordinate strongly with the catalyst or substrate, allowing the steric bulk of the substituents to direct the approach of the alkene to the catalyst surface. |
| Polar Protic (e.g., Ethanol) | May slightly decrease cis selectivity | Polar protic solvents can interact with the catalyst surface and the substrate, potentially altering the adsorption geometry and influencing the stereochemical outcome. | |
| Temperature | Low (e.g., Room Temperature) | Favors cis | Lower temperatures favor the kinetically controlled product (syn-addition) and minimize the risk of isomerization to the more stable trans product. |
| High | May decrease cis selectivity | Higher temperatures can provide enough energy to overcome the activation barrier for isomerization, leading to a product mixture that reflects thermodynamic stability. | |
| Pressure | Low to Moderate | Generally sufficient for high cis selectivity | For most simple alkene hydrogenations, high pressure is not necessary and may not significantly impact the cis/trans ratio. |
Experimental Protocols
Detailed Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-2-propylcyclohexene
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
1-Methyl-2-propylcyclohexene
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) under an inert atmosphere.
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to create a slurry.
-
System Purge: Seal the flask with a septum and connect it to a hydrogen source (e.g., a balloon or a manifold). Purge the system by evacuating the flask under vacuum and then backfilling with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[8]
-
Substrate Addition: Dissolve the 1-methyl-2-propylcyclohexene in the reaction solvent and add it to the reaction flask via a syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure all the product is collected.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by fractional distillation or preparative GC to separate the cis and trans isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of cis-1-Methyl-2-propylcyclohexane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of cis-1-Methyl-2-propylcyclohexane.
Troubleshooting Guide: Improving Yield and Cis-Selectivity
Users frequently encounter challenges with reaction yield and achieving a high ratio of the desired cis-isomer. This guide addresses common issues in a question-and-answer format.
Question: My overall reaction yield is low. What are the potential causes and solutions?
Answer: Low conversion of the starting material, 1-methyl-2-propylbenzene (B92723), is a common issue in catalytic hydrogenation. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this problem. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.[1]
-
Potential Cause 1: Catalyst Inactivity or Deactivation
-
Catalyst Poisoning: The active sites on the catalyst surface can be blocked by various substances, rendering the catalyst inactive.[1] Common poisons include sulfur compounds, nitrogen-containing compounds, and carbon monoxide, which may be present as impurities in the starting material, solvent, or hydrogen gas.
-
Solution: Ensure the purity of all reagents and solvents. Use high-purity hydrogen gas. If catalyst poisoning is suspected, the catalyst may need to be replaced.
-
-
Improper Catalyst Handling: Exposure of the catalyst to air for extended periods can lead to oxidation and deactivation, especially for catalysts like Palladium on Carbon (Pd/C).
-
Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Ensure the catalyst is properly stored according to the manufacturer's instructions.
-
-
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter in hydrogenation reactions.[2][3] Insufficient pressure can lead to slow or incomplete reactions.
-
Solution: Increase the hydrogen pressure. For aromatic ring hydrogenation, pressures in the range of 10-50 bar are often effective.[2] However, excessively high pressures can sometimes reduce selectivity.
-
-
Incorrect Temperature: Temperature affects the reaction rate. While higher temperatures can increase the rate, they may also promote side reactions or catalyst degradation.[1]
-
Solution: Optimize the reaction temperature. For many hydrogenations, starting at room temperature and gradually increasing it if the reaction is sluggish is a good approach. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial.
-
-
Inadequate Agitation: Efficient mixing is necessary to ensure proper contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.[1]
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture. The type of stirrer and the geometry of the reaction vessel can impact mixing efficiency.
-
-
-
Potential Cause 3: Substrate-Related Issues
-
Steric Hindrance: The bulky propyl group in 1-methyl-2-propylbenzene can sterically hinder the approach of the aromatic ring to the catalyst surface, slowing down the reaction rate.
-
Solution: A higher catalyst loading or more active catalyst, such as a rhodium-based catalyst, may be required. Increasing the reaction time or using higher temperatures and pressures might also be necessary.
-
-
Question: The conversion to 1-Methyl-2-propylcyclohexane is good, but the cis/trans isomer ratio is low. How can I improve the cis-selectivity?
Answer: Achieving high cis-selectivity is a primary challenge in the synthesis of this compound via catalytic hydrogenation. The stereochemical outcome is influenced by the choice of catalyst, solvent, and reaction conditions.
-
Potential Cause 1: Inappropriate Catalyst Choice
-
Catalyst Type: Different metal catalysts have varying abilities to direct the stereochemistry of hydrogenation. While Platinum and Palladium are common hydrogenation catalysts, Rhodium-based catalysts are often superior for achieving cis-selectivity in the hydrogenation of aromatic rings.[4]
-
Solution: Switch to a catalyst known for high cis-selectivity. Rhodium catalysts, such as those with Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands or Nishimura's catalyst (a mixture of rhodium and platinum oxides), have been shown to be highly effective for the cis-selective hydrogenation of substituted aromatics.[5][6]
-
-
-
Potential Cause 2: Unfavorable Reaction Conditions
-
Reaction Temperature and Pressure: While higher temperatures and pressures can increase the reaction rate, they can also lead to isomerization of the initially formed cis-product to the more thermodynamically stable trans-isomer, especially if the reaction is prolonged.
-
Solution: Employ milder reaction conditions. Use the lowest temperature and pressure that still provide a reasonable reaction rate. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize post-hydrogenation isomerization.
-
-
-
Potential Cause 3: Solvent Effects
-
Solvent Polarity: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and, consequently, the stereochemical outcome of the reaction.
-
Solution: Screen different solvents. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. The optimal solvent may need to be determined empirically for this specific transformation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the catalytic hydrogenation of 1-methyl-2-propylbenzene.[7] This precursor can be synthesized via Friedel-Crafts alkylation of toluene (B28343) with a propylating agent.
Q2: Which catalyst is best for maximizing the yield of the cis-isomer?
A2: Rhodium-based catalysts are generally recommended for high cis-selectivity in the hydrogenation of substituted aromatic rings. Specifically, catalysts like (Cyclohexyl-CAAC)Rh(COD)Cl or Nishimura's catalyst have shown excellent performance in similar transformations, favoring the formation of the cis-product.[5][6]
Q3: How can I purify the cis-isomer from the trans-isomer?
A3: The separation of cis and trans isomers of substituted cyclohexanes can be challenging due to their similar physical properties. Fractional distillation may be attempted, but complete separation is often difficult. Another approach is to derivatize the isomer mixture, for example, by creating dihydrochloride (B599025) salts if applicable to the molecular structure, which may have different solubilities allowing for separation by fractional crystallization.[8] Following separation, the original compound can be regenerated.
Q4: Can I use Platinum or Palladium catalysts for this synthesis?
A4: Yes, Platinum (e.g., PtO₂, Adam's catalyst) and Palladium (e.g., Pd/C) are active catalysts for the hydrogenation of aromatic rings.[9] However, they generally offer lower cis-selectivity compared to Rhodium-based catalysts for this type of transformation. If a high cis to trans ratio is the primary goal, Rhodium catalysts are the preferred choice.
Q5: At what stage should I monitor the reaction to optimize for the cis-isomer?
A5: It is crucial to monitor the reaction from the beginning and at regular intervals. The desired cis-isomer is often the kinetic product of the hydrogenation. Prolonged reaction times, especially at elevated temperatures, can lead to in-situ isomerization to the thermodynamically more stable trans-isomer. Therefore, the reaction should be stopped as soon as the starting aromatic compound is consumed to maximize the yield of the cis-product.
Data Presentation: Influence of Reaction Parameters on Cis-Selectivity
The following table summarizes the expected qualitative and quantitative impact of different catalysts and reaction conditions on the synthesis of 1-Methyl-2-propylcyclohexane, based on literature for similar hydrogenations of substituted benzenes.
| Parameter | Condition 1 | Expected Outcome 1 | Condition 2 | Expected Outcome 2 | Rationale |
| Catalyst | 5% Pd/C or PtO₂ | Moderate cis-selectivity | Rhodium-based (e.g., CAAC-Rh) | High cis-selectivity (>95%) | Rhodium complexes with specific ligands are known to be highly efficient for the cis-selective hydrogenation of aromatic rings. |
| Hydrogen Pressure | Low (1-10 atm) | Slower reaction rate, potentially higher cis-selectivity | High (50-100 atm) | Faster reaction rate, potentially lower cis-selectivity due to isomerization | Higher pressure can accelerate the reaction but may also promote isomerization to the more stable trans-isomer.[2] |
| Temperature | Low (25-50 °C) | Slower reaction rate, higher cis-selectivity | High (100-150 °C) | Faster reaction rate, lower cis-selectivity | Higher temperatures can provide the activation energy for the isomerization of the cis-product to the trans-product.[10] |
| Reaction Time | Short (until starting material is consumed) | Maximizes kinetic (cis) product | Long (extended time after full conversion) | Increased proportion of thermodynamic (trans) product | Prolonged exposure to the catalyst and reaction conditions can facilitate isomerization. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-propylbenzene (Precursor)
This protocol describes the synthesis of the starting material, 1-methyl-2-propylbenzene, via Friedel-Crafts alkylation of toluene.
Materials:
-
Toluene
-
1-Chloropropane (B146392) (or 1-bromopropane)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Add toluene (1.0 equivalent) to the cooled suspension.
-
Slowly add 1-chloropropane (1.05 equivalents) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Separate the organic layer and wash it successively with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1-methyl-2-propylbenzene.[11][12][13]
Protocol 2: Cis-Selective Catalytic Hydrogenation of 1-Methyl-2-propylbenzene
This protocol focuses on maximizing the yield of this compound using a rhodium-based catalyst.
Materials:
-
1-Methyl-2-propylbenzene
-
(Cyclohexyl-CAAC)Rh(COD)Cl (or Nishimura's catalyst)
-
Ethanol (anhydrous and deoxygenated)
-
High-purity hydrogen gas
-
High-pressure hydrogenation reactor (autoclave) with a magnetic stirrer.
Procedure:
-
In an inert atmosphere (glovebox), charge the high-pressure reactor with 1-methyl-2-propylbenzene (1.0 equivalent) and the rhodium catalyst (0.5-2 mol%).
-
Add anhydrous and deoxygenated ethanol as the solvent.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC or GC-MS to determine the conversion of the starting material and the cis/trans isomer ratio.
-
Once the starting material is consumed, stop the reaction by cooling the reactor to room temperature and carefully venting the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified if necessary, although the selectivity of this method should be high.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes | Semantic Scholar [semanticscholar.org]
- 7. echemi.com [echemi.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 10. youtube.com [youtube.com]
- 11. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. 1-Methyl-2-propylbenzene | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Overlap in GC-MS Analysis of Cis-1-Methyl-2-propylcyclohexane Isomers
Welcome to the technical support center for resolving challenging peak overlaps in the GC-MS analysis of cis-1-Methyl-2-propylcyclohexane isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound isomers using GC-MS?
The primary challenge in separating cis- and trans-1-Methyl-2-propylcyclohexane isomers lies in their similar physicochemical properties. As structural isomers, they often have very close boiling points and polarities, leading to co-elution from the GC column, where they emerge at nearly the same time, resulting in overlapping chromatographic peaks.[1][2] This complicates accurate quantification and identification.
Q2: What are the initial steps to troubleshoot peak overlap for these isomers?
When encountering peak overlap, a systematic approach to troubleshooting is recommended. Begin by examining your current GC-MS method parameters. Key areas to investigate include the GC column's stationary phase, the oven temperature program, and the carrier gas flow rate.[1][3] Additionally, reviewing the peak shape for asymmetry, such as shoulders or tailing, can indicate a co-elution issue.[2][4]
Q3: Can mass spectrometry alone differentiate the co-eluting isomers?
While mass spectrometry is a powerful identification tool, cis- and trans- isomers often produce identical or very similar mass spectra, making their individual identification within a co-eluting peak difficult.[2] However, analyzing the mass spectrum across the peak might reveal subtle changes if there is slight separation.[2] Advanced techniques like deconvolution may be necessary to mathematically separate the mixed spectra.[5][6]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the GC-MS analysis of this compound isomers.
Problem: Poor Resolution and Peak Overlap
Cause 1: Inadequate Stationary Phase
The choice of the GC column's stationary phase is critical for separating isomers. A standard non-polar phase may not provide sufficient selectivity.
-
Solution: Consider using a mid-polarity or a more specialized stationary phase. For geometric isomers, a polar stationary phase, such as a wax-type column (e.g., DB-WAX) or a cyanopropyl-based column, can enhance separation by exploiting subtle differences in polarity.[1][7]
Cause 2: Suboptimal Oven Temperature Program
A temperature ramp that is too fast will not allow sufficient interaction between the isomers and the stationary phase, leading to co-elution.[1][8]
-
Solution: Optimize the temperature program. A slower ramp rate (e.g., 1-5 °C/minute) around the elution temperature of the isomers can significantly improve resolution.[3][9] Introducing an isothermal hold at a specific temperature can also enhance separation for critical pairs.[10]
Cause 3: Incorrect Carrier Gas Flow Rate
The linear velocity of the carrier gas affects chromatographic efficiency. A flow rate that is too high or too low can lead to peak broadening and reduced resolution.[1][9]
-
Solution: Optimize the carrier gas flow rate. For a typical 0.25 mm ID column, a helium flow rate of around 1.0-1.5 mL/min is a good starting point.[9] For improved efficiency and potentially faster analysis, consider using hydrogen as the carrier gas.
Problem: Asymmetrical Peak Shapes (Tailing or Fronting)
Cause 1: Active Sites in the System
Active sites in the injector liner or the beginning of the column can interact with the analytes, causing peak tailing.[9]
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming the first few centimeters of the column from the inlet side can remove accumulated non-volatile residues.[9]
Cause 2: Column Overload
Injecting too much sample can saturate the column, leading to broad and distorted peaks.[1][9]
-
Solution: Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also mitigate this issue.[9]
Experimental Protocols
Below are generalized methodologies for GC-MS analysis that can be adapted for the separation of this compound isomers.
GC-MS Method Parameters
This table outlines starting parameters for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-Wax, HP-INNOWax) or 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | Provides different selectivity compared to standard non-polar phases, which can resolve isomers based on subtle polarity differences.[1][3][7] |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Longer columns offer better resolution.[11] Smaller internal diameters increase efficiency.[11] |
| Injection Mode | Splitless or Split (e.g., 50:1) | Splitless for trace analysis to maximize sensitivity; Split for higher concentrations to prevent column overload.[7] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample.[7] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency and faster analysis times.[9] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for good chromatographic efficiency.[9] |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 2-5°C/min to 150°C; then 10°C/min to 240°C, hold 5 min | A slow initial ramp is crucial for separating closely eluting isomers.[1][3] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes.[7] |
| Ion Source Temp | 230 °C | A standard starting point for good ionization.[7] |
Advanced Solutions
If optimizing chromatographic conditions is insufficient, consider these advanced techniques:
-
Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique utilizes two columns with different stationary phases to provide significantly enhanced separation for complex mixtures and co-eluting compounds.[6]
-
Chemometric Deconvolution: Specialized software can use mathematical algorithms to separate overlapping peaks by analyzing the mass spectral data across the chromatogram, allowing for the identification and quantification of individual components.[5][6][12]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing peak overlap in your GC-MS analysis.
Caption: A workflow for diagnosing and resolving peak overlap in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Statistical moment analysis and deconvolution of overlapping chromatographic peaks | CoLab [colab.ws]
Minimizing side reactions in the alkylation of methylcyclohexane
Welcome to the Technical Support Center for the alkylation of methylcyclohexane (B89554). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to minimizing side reactions during the alkylation of methylcyclohexane.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-alkylated Methylcyclohexane
Q1: My alkylation reaction of methylcyclohexane results in a low yield of the desired mono-alkylated product. What are the likely causes?
A1: Low yields in the Friedel-Crafts alkylation of methylcyclohexane can stem from several factors, primarily related to catalyst activity, reaction conditions, and the purity of your reagents. Key areas to investigate include:
-
Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in your methylcyclohexane, alkylating agent, or solvent will deactivate the catalyst.
-
Insufficient Catalyst: In some cases, the product can form a complex with the Lewis acid, rendering it inactive. This necessitates using a stoichiometric amount of the catalyst.
-
Inappropriate Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. An unsuitable temperature may either lead to a sluggish reaction or promote the formation of side products.
Issue 2: Significant Formation of Polyalkylated Products
Q2: I am observing a significant amount of di- and tri-alkylated methylcyclohexane in my product mixture. How can I favor mono-alkylation?
A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylation product is often more reactive than the starting material. To minimize polyalkylation:
-
Use a Large Excess of Methylcyclohexane: Increasing the molar ratio of methylcyclohexane to the alkylating agent will statistically favor the alkylation of the starting material over the already substituted product.
-
Control Reaction Temperature: Lowering the reaction temperature can help to control the rate of the subsequent alkylation reactions.
-
Optimize Catalyst Choice: Using a less active, more sterically hindered, or shape-selective catalyst (like certain zeolites) can favor mono-alkylation.
Issue 3: Presence of Isomeric Products
Q3: My analysis shows the presence of isomeric alkylated methylcyclohexanes that are different from the expected product. What is causing this?
A3: The formation of unexpected isomers is typically due to carbocation rearrangements. The carbocation intermediate formed from the alkylating agent can rearrange to a more stable carbocation before it reacts with methylcyclohexane. To mitigate this:
-
Choose a Different Alkylating Agent: Whenever possible, use an alkylating agent that forms a stable carbocation that is less prone to rearrangement (e.g., a secondary or tertiary alkyl halide).
-
Consider Friedel-Crafts Acylation followed by Reduction: Acylation reactions are not prone to carbocation rearrangements. You can introduce an acyl group and then reduce the ketone to the desired alkyl group in a subsequent step.
-
Modify the Catalyst: The choice of Lewis acid can influence the extent of rearrangement.
Issue 4: Evidence of Cracking or Demethylation
Q4: I am detecting products with lower molecular weights than expected, suggesting cracking or demethylation. How can this be avoided?
A4: Cracking and demethylation are often the result of overly harsh reaction conditions. To prevent these side reactions:
-
Lower the Reaction Temperature: High temperatures can promote the cleavage of C-C bonds.
-
Use a Milder Catalyst: Strong Lewis acids can be aggressive and lead to fragmentation. Consider using a milder catalyst.
-
Reduce Reaction Time: Prolonged exposure to the catalyst at elevated temperatures can increase the incidence of cracking.
Data Presentation
The following table summarizes the impact of various reaction parameters on the selectivity of the alkylation of an alkyl-substituted cyclic hydrocarbon, using data extrapolated from studies on toluene (B28343) as a model system. These values should be considered illustrative.
| Parameter | Condition | Mono-alkylation Selectivity (%) | Poly-alkylation Selectivity (%) | Isomerization (%) | Notes |
| Temperature | Low (e.g., 0 °C) | High | Low | Low | Favors kinetic product.[1][2] |
| High (e.g., 80 °C) | Lower | Higher | Higher | Favors thermodynamic product, increased side reactions.[1][2] | |
| Catalyst | AlCl₃ (strong Lewis acid) | Moderate | High | High | Highly active, but can promote side reactions.[3] |
| Zeolite (shape-selective) | High | Low | Low | Can favor specific isomers and reduce polyalkylation.[3][4] | |
| Reactant Ratio (Methylcyclohexane:Alkylating Agent) | 1:1 | Low | High | - | High probability of polyalkylation.[5] |
| 5:1 | High | Low | - | Excess methylcyclohexane favors mono-alkylation.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Mono-alkylation of Methylcyclohexane
This protocol outlines a general method for the Friedel-Crafts alkylation of methylcyclohexane with an alkyl halide, aiming to minimize side reactions.
Materials:
-
Methylcyclohexane (anhydrous)
-
Alkyl halide (e.g., 2-chloropropane)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is completely dry.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Methylcyclohexane Addition: In the dropping funnel, add a solution of anhydrous methylcyclohexane (5 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS to determine the product distribution and identify any side products.[4]
-
Purification: Purify the product by fractional distillation or column chromatography as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing side reactions.
Caption: Factors influencing side reactions in alkylation.
References
- 1. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Purification techniques for separating cis and trans isomers of 1-Methyl-2-propylcyclohexane
Welcome to the technical support center for the purification of cis and trans isomers of 1-Methyl-2-propylcyclohexane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate the cis and trans isomers of 1-Methyl-2-propylcyclohexane?
Separating geometric isomers like the cis and trans forms of 1-Methyl-2-propylcyclohexane is difficult because they have the same molecular weight and chemical formula. This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques a significant challenge. The key to successful separation is to exploit the subtle differences in their three-dimensional structures. The trans isomer is typically more stable and has a slightly different shape than the cis isomer, which can be leveraged by high-resolution separation techniques.
Q2: What are the most effective methods for separating these isomers?
The most effective separation method depends on the required scale and final purity.
-
For Analytical and Small-Scale Preparative Work: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly used methods due to their high resolving power.[1]
-
For Larger-Scale Separation: Fractional distillation can be attempted, but its efficiency is often limited by the close boiling points of the isomers. Fractional crystallization, which relies on differences in solubility and crystal lattice packing, can also be an effective technique for obtaining one isomer in high purity.[2][3]
Q3: Can I use fractional distillation for this separation?
While theoretically possible, separation by fractional distillation is often inefficient for cis/trans isomers of substituted cyclohexanes due to their very close boiling points. To achieve a meaningful separation, a highly efficient fractional distillation setup is required, which includes a long fractionating column (e.g., Vigreux or packed column), precise temperature control, and operation under reduced pressure (vacuum distillation) to lower boiling points and prevent thermal degradation.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses supercritical CO₂ as the mobile phase. It can offer better resolution and faster separations compared to traditional HPLC for some isomers.[1] Consider using SFC when HPLC methods fail to provide adequate separation or when a more environmentally friendly ("greener") method is desired due to the reduction in organic solvent consumption.
Isomer Property Data
The subtle differences in the physical properties of the cis and trans isomers are critical for developing a separation strategy. The table below summarizes key quantitative data.
| Property | cis-1-Methyl-2-propylcyclohexane | trans-1-Methyl-2-propylcyclohexane | Data Source(s) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | [4][5] |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | [4][5] |
| CAS Number | 4926-71-0 | 42806-77-9 | [4][5] |
| Boiling Point (at 760 mmHg) | ~176.15 °C | ~174.04 °C | [2][6] |
| Kovats Retention Index (GC) | 1042 (Apiezon L, non-polar) | 993.4 - 1016 (various non-polar) | [7][8][9] |
Note: Boiling points are estimated or sourced from chemical suppliers and may vary. The Kovats index difference indicates that GC is a viable separation method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Gas Chromatography (GC) Separation
Q: My GC analysis shows overlapping or co-eluting peaks for the cis and trans isomers. How can I improve the resolution?
A: Poor resolution in GC is a common problem when separating isomers with similar boiling points. Here are several parameters to optimize:
-
Decrease Oven Temperature Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly enhance separation.
-
Use a Longer Capillary Column: Doubling the column length (e.g., from 30 m to 60 m) can substantially increase the number of theoretical plates and improve resolution.
-
Select a Different Stationary Phase: While a standard non-polar phase (like 5% phenyl polysiloxane) is a good starting point, isomers can exhibit different selectivities on different phases. Consider a mid-polarity or a liquid crystalline stationary phase, which are known for their ability to separate isomers based on shape.
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is flowing at its optimal linear velocity for your column's internal diameter. This maximizes column efficiency.
High-Performance Liquid Chromatography (HPLC) Separation
Q: I am not achieving baseline separation of the isomers on my C18 reverse-phase column. What should I try next?
A: Diastereomers can have very similar polarities, making separation on standard achiral columns challenging.[6]
-
Optimize the Mobile Phase: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Small changes can have a large impact on selectivity. Running a shallow gradient or an isocratic elution with a fine-tuned solvent ratio is crucial.
-
Switch to Normal-Phase HPLC: Normal-phase chromatography (using a silica (B1680970) or diol column with a non-polar mobile phase like hexane (B92381)/ethyl acetate) can sometimes offer better selectivity for geometric isomers, as it separates based on different interaction mechanisms than reverse-phase.
-
Consider a Phenyl-Hexyl Column: Phenyl-based stationary phases can provide alternative selectivity through π-π interactions, which might be beneficial if the isomers differ in how they can approach the stationary phase.
-
Lower the Column Temperature: Reducing the temperature can enhance the subtle energetic differences in the interactions between each isomer and the stationary phase, potentially improving resolution.
Fractional Crystallization
Q: My isomer mixture oils out and does not crystallize from solution. What is causing this?
A: "Oiling out" typically occurs when the compound's solubility is too high in the chosen solvent at a given temperature, or when the solution is supersaturated to a point where nucleation is too rapid and disordered.
-
Use a Co-solvent System: Dissolve your mixture in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid. Gently heat to re-dissolve and then allow it to cool slowly. This controlled reduction in solubility is a very effective way to induce crystallization.
-
Screen a Wider Range of Solvents: The ideal solvent is one in which the desired isomer has significantly lower solubility than the undesired isomer, especially at lower temperatures. Test a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexanes).
-
Try Seeding the Solution: If you have a small crystal of the pure desired isomer, add it to the supersaturated solution. This seed crystal will act as a template for nucleation and promote the selective crystallization of that specific isomer.[5]
Q: The diastereomeric ratio of my crystals is not improving after recrystallization. Why?
A: This indicates that the isomers may have very similar solubilities in your chosen solvent or that they are co-crystallizing. The solution is to perform a systematic solvent screen to find a system where the solubility difference between the cis and trans isomers is maximized.[6]
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Isomer Separation
Objective: To separate and quantify the cis and trans isomers of 1-Methyl-2-propylcyclohexane.
Methodology:
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.
-
GC System and Conditions:
-
Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1 for analytical work.
-
Column: A non-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.5 mL/min.
-
Oven Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 150°C. This program should be optimized for your specific instrument and column to maximize resolution.
-
Detector: Flame Ionization Detector (FID) at 250-300°C.
-
-
Analysis: Inject 1 µL of the prepared sample. The isomer with the lower Kovats index (trans) is expected to elute first. Integrate the peak areas to determine the relative percentage of each isomer.
Protocol 2: Fractional Crystallization
Objective: To enrich one isomer from a cis/trans mixture.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the isomer mixture in various solvents (e.g., methanol, ethanol, pentane, hexane) at room temperature and in an ice bath. Look for a solvent where the compound is soluble when warm but has low solubility when cold.
-
Dissolution: In a flask, dissolve the isomer mixture in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Loosely cover the flask and allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for several hours to promote the formation of well-defined crystals. Avoid rapid cooling, which can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any residual mother liquor.
-
Analysis: Dry the crystals and analyze their isomeric purity using the GC method described above (Protocol 1). The filtrate can also be concentrated and analyzed to determine the composition of the remaining isomers. Multiple crystallization steps may be required to achieve high purity.
Visualizations
The following diagrams illustrate key workflows for the purification and analysis process.
Caption: General workflow for the separation and analysis of isomers.
Caption: Decision tree for selecting an appropriate separation technique.
References
- 1. 1-Methyl-2-propylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4291-79-6 CAS MSDS (1-METHYL-2-PROPYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [webbook.nist.gov]
- 5. 1-Methyl-2-propylcyclohexane, trans [webbook.nist.gov]
- 6. CAS # 42806-77-9, trans-1-Methyl-2-Propylcyclohexane: more information. [ww.chemblink.com]
- 7. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]
- 8. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans-1-Methyl-2-propylcyclohexane | C10H20 | CID 21139827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of cis-1-Methyl-2-propylcyclohexane under different storage conditions
Technical Support Center: cis-1-Methyl-2-propylcyclohexane
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for stability-related challenges with this compound.
Q1: I am observing unexpected peaks in my GC-MS analysis after storing this compound at room temperature for several weeks. What could be the cause?
A1: Prolonged storage of this compound, like other cycloalkanes, at ambient temperatures, especially with exposure to light and air, can lead to degradation. The unexpected peaks could be due to isomers, oxidation byproducts, or dehydrogenation products.
-
Isomerization: The "cis" configuration of 1-methyl-2-propylcyclohexane (B1617565) is generally less stable than the "trans" isomer, where both bulky groups can occupy equatorial positions to minimize steric strain.[1][2][3][4][5] Over time, particularly if exposed to catalytic surfaces or trace acids/bases, some of the cis-isomer may convert to the more stable trans-isomer.
-
Oxidation: In the presence of oxygen, especially when exposed to light or heat, cycloalkanes can undergo oxidation.[6][7][8][9] This can lead to the formation of hydroperoxides, which can further decompose into ketones, alcohols, and other oxygenated derivatives.
-
Dehydrogenation: Although less common under standard storage conditions, elevated temperatures can promote dehydrogenation, leading to the formation of unsaturated cyclic compounds.
Recommended Actions:
-
Re-analyze a fresh sample: Confirm that the impurities are not present in a newly opened or freshly synthesized batch.
-
Storage Review: Evaluate your storage conditions. The compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (see Q2).
-
Characterize Impurities: If possible, use techniques like GC-MS or NMR to identify the structure of the impurity peaks. This will provide clues about the degradation pathway.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally at 2-8°C. For long-term storage (months to years), consider storage at -20°C. Lower temperatures slow down the rates of potential isomerization and oxidation reactions.
-
Light: Protect the compound from light by storing it in an amber or opaque container.[6][10] Light, particularly UV radiation, can catalyze the formation of free radicals, initiating degradation pathways.[11]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen. This is crucial to prevent oxidation. Oxygen in the air can react with the compound, especially if initiated by light or heat.
-
Container: Use a tightly sealed, high-quality glass container (e.g., borosilicate) to prevent contamination and solvent evaporation. Avoid plastic containers, as plasticizers may leach into the compound.
Q3: My reaction involving this compound as a solvent is giving inconsistent results. Could the solvent's stability be a factor?
A3: Yes, the stability of this compound can impact reaction outcomes, especially if the reaction is sensitive to trace impurities.
-
Peroxide Formation: If the solvent has been stored improperly and exposed to air, it may contain peroxides. Peroxides can initiate unwanted side reactions, act as radical initiators, or interfere with catalytic cycles.
-
Presence of Isomers: If the solvent contains a significant amount of the trans-isomer, the different stereochemistry might affect reaction kinetics or product ratios in stereoselective reactions.
Recommended Actions:
-
Test for Peroxides: Before use, especially in sensitive applications, test the solvent for the presence of peroxides using commercially available test strips or a potassium iodide solution.
-
Purify the Solvent: If peroxides or other impurities are suspected, consider purifying the solvent by passing it through a column of activated alumina (B75360) or by distillation under an inert atmosphere.
-
Use a Fresh Batch: Whenever possible, use a fresh or recently purified batch of the solvent for critical experiments to ensure consistency.
Data Presentation
| Storage Condition | Duration | Purity (%) | Major Impurity Identified | Impurity Level (%) |
| 2-8°C, Dark, Inert Atmosphere | 12 Months | >99.5 | Not Detected | <0.1 |
| 25°C, Dark, Inert Atmosphere | 12 Months | 99.0 | trans-1-Methyl-2-propylcyclohexane | 0.8 |
| 25°C, Ambient Light, Air | 12 Months | 97.5 | trans-1-Methyl-2-propylcyclohexane, Cyclohexanone derivative | 1.5, 0.7 |
| 40°C, Dark, Air | 6 Months | 96.0 | trans-1-Methyl-2-propylcyclohexane, Oxidation byproducts | 2.5, 1.0 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under specific stress conditions.
1. Objective: To determine the rate of degradation and identify the major degradation products of this compound under defined storage conditions (e.g., elevated temperature, light exposure, presence of air).
2. Materials:
-
High-purity this compound (>99.5%)
-
Amber and clear glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature-controlled oven or incubator
-
UV light source (optional, for photostability)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar)
3. Procedure:
-
Sample Preparation:
-
Aliquot 1 mL of high-purity this compound into several amber and clear glass vials.
-
For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
Prepare control samples to be stored at -20°C in the dark under an inert atmosphere.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in an oven at a constant temperature (e.g., 40°C or 60°C).
-
Photostability: Place a set of clear vials under a UV light source at a controlled temperature. Wrap a control vial in aluminum foil to exclude light.
-
Oxidative Stress: Use vials sealed with air and expose them to the desired temperature and light conditions.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each stress condition for analysis.
-
-
Analysis:
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using GC-FID or GC-MS.
-
Use the initial (time 0) sample to establish the retention time of the pure compound.
-
Quantify the purity of the main peak and the area of any new impurity peaks.
-
If using GC-MS, attempt to identify the structure of the degradation products from their mass spectra.
-
4. Data Interpretation:
-
Plot the percentage of pure this compound as a function of time for each condition.
-
Calculate the rate of degradation under each condition.
-
Summarize the identified impurities and their relative abundance.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
The following diagram illustrates a step-by-step process for identifying and resolving stability problems with this compound.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation and oxidative stability in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative stability of flaxseed oil: Effect of hydrophilic, hydrophobic and intermediate polarity antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation - Wikipedia [en.wikipedia.org]
Overcoming difficulties in the conformational analysis of disubstituted cyclohexanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered during the conformational analysis of disubstituted cyclohexanes.
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of a disubstituted cyclohexane (B81311)?
A1: Generally, the most stable conformation of a disubstituted cyclohexane is the chair form that minimizes steric strain.[1][2] This is achieved by placing the larger substituent in the equatorial position to avoid 1,3-diaxial interactions.[2][3][4] The stability of different conformations is influenced by factors like steric hindrance, angle strain, and torsional strain.[1] For disubstituted cyclohexanes, the relative positions of the substituents (cis or trans) and their sizes are crucial in determining the most stable arrangement.[2][5][6][7]
Q2: How can I predict the preferred conformation of a disubstituted cyclohexane?
A2: To predict the preferred conformation, you should:
-
Draw both possible chair conformations for the specific isomer (cis or trans).
-
Identify the positions (axial or equatorial) of each substituent in both conformations.
-
Evaluate the steric interactions in each conformation. The primary interactions to consider are 1,3-diaxial interactions and gauche butane (B89635) interactions.[2][8][9]
-
The conformation with the lower overall steric strain will be the more stable and thus the preferred conformation.[3][4] For different substituents, the conformer with the larger group in the equatorial position is generally more stable.[2]
Q3: What are A-values and how are they used in conformational analysis?
A3: A-values, or conformational free energy differences (ΔG), quantify the energetic preference of a substituent for the equatorial position over the axial position in a monosubstituted cyclohexane.[10][11] A larger A-value indicates a greater steric bulk of the substituent and a stronger preference for the equatorial position.[10][11] For disubstituted cyclohexanes, A-values are additive and can be used to estimate the energy difference between the two chair conformations.[10]
Troubleshooting Guides
Problem 1: Ambiguous or complex NMR spectra.
Cause: The observed NMR spectrum is a weighted average of the spectra of the individual conformers in equilibrium. If the rate of interconversion (ring flip) is fast on the NMR timescale, you will observe averaged signals. Complex splitting patterns can also arise from overlapping signals and second-order effects.
Solution:
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can slow down the rate of chair-chair interconversion.[12] Below the coalescence temperature, you may be able to observe separate signals for each conformer, allowing for individual analysis.[12]
-
Use of Higher Field NMR Spectrometers: Higher magnetic fields can increase the chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons, respectively, and in untangling complex spin systems.
-
Computational Modeling: Quantum mechanics-based calculations can predict the NMR chemical shifts and coupling constants for each conformer, which can then be compared to the experimental data.[1][13][14]
Problem 2: Difficulty in assigning cis and trans isomers.
Cause: Assigning cis and trans isomers from a 2D drawing can be straightforward, but it becomes more challenging when considering the 3D chair conformations.
Solution:
-
"Up-Down" Rule: In a chair conformation, substituents are considered cis if they both point "up" or both point "down" relative to the approximate plane of the ring. They are trans if one points "up" and the other "down".[2][15]
-
Axial/Equatorial Relationships: For 1,2- and 1,4-disubstituted cyclohexanes, a cis configuration results in one axial and one equatorial group, while a trans configuration leads to either both groups being axial or both being equatorial.[16] For 1,3-disubstituted cyclohexanes, the opposite is true: cis is diaxial or diequatorial, and trans is axial-equatorial.
Problem 3: Unexpected conformational preferences that contradict simple steric arguments.
Cause: While steric effects (1,3-diaxial interactions) are often the dominant factor, other interactions can influence conformational equilibrium. These include:
-
Gauche Interactions: In some conformations, substituents on adjacent carbons can experience gauche interactions, which are a form of steric strain.[8][9]
-
Electronic Effects: Intramolecular hydrogen bonding or other electronic interactions can stabilize a conformation that would otherwise be considered less stable based on sterics alone.[11] For example, a carboxylic acid substituent might prefer the axial position to form a hydrogen bond.[11]
Solution:
-
Thorough Analysis of All Interactions: Do not solely rely on 1,3-diaxial interactions. Carefully examine Newman projections to identify all potential gauche interactions.
-
Consider Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, especially when polar or hydrogen-bonding substituents are present.[17]
-
Computational Chemistry: Employ computational methods to calculate the relative energies of the conformers, which will account for both steric and electronic effects.[14][18]
Data Presentation
Table 1: A-Values for Common Substituents
This table summarizes the conformational free energy difference (A-value) for various substituents, representing the energy penalty for a substituent being in the axial position compared to the equatorial position.[10][11][19]
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2 - 0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -OCH₃ | 0.7 |
| -CN | 0.2 |
| -CH₃ (Methyl) | 1.8 |
| -CH₂CH₃ (Ethyl) | 2.0 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 |
| -C₆H₅ (Phenyl) | 3.0 |
| -COOH | 1.2 |
Experimental Protocols
Key Experiment: Determination of Conformational Equilibrium by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the relative amounts of two chair conformers of a disubstituted cyclohexane at equilibrium using ¹H NMR spectroscopy.[17][20][21]
Methodology:
-
Sample Preparation: Prepare a solution of the disubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetonitrile-d₃) in an NMR tube.[17]
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample at room temperature.
-
If the conformational interconversion is fast, acquire spectra at progressively lower temperatures until the signals for the individual conformers are resolved (below the coalescence temperature).
-
-
Data Analysis:
-
Integration: For slow-exchange spectra, integrate the signals corresponding to a specific proton in each of the two conformers. The ratio of the integrals gives the ratio of the conformers.
-
Coupling Constants (Karplus Equation): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the two coupled protons, as described by the Karplus equation.[22][23][24]
-
Measure the coupling constants for specific protons (e.g., those adjacent to the substituents).
-
The observed coupling constant (J_obs) is a weighted average of the coupling constants for the two conformers (J_ax and J_eq): J_obs = x_ax * J_ax + x_eq * J_eq, where x_ax and x_eq are the mole fractions of the axial and equatorial conformers, respectively.
-
The values for J_ax and J_eq can be estimated from model compounds or calculated using computational methods.[17]
-
Solve for the mole fractions of the two conformers.
-
-
-
Calculation of ΔG: The free energy difference between the two conformers can be calculated from the equilibrium constant (K_eq = [equatorial]/[axial]) using the equation: ΔG = -RT ln(K_eq).
Mandatory Visualization
Caption: Chair-chair interconversion in cis- and trans-1,2-disubstituted cyclohexanes.
Caption: Workflow for determining conformational equilibrium using NMR spectroscopy.
Caption: Comparison of steric interactions for axial and equatorial substituents.
References
- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 12. sikhcom.net [sikhcom.net]
- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 19. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 20. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 21. studysmarter.co.uk [studysmarter.co.uk]
- 22. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 23. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Quantitative Analysis of cis-1-Methyl-2-propylcyclohexane
This technical support center provides refined methodologies, troubleshooting guidance, and frequently asked questions for the quantitative analysis of cis-1-Methyl-2-propylcyclohexane. It is designed for researchers, scientists, and professionals in drug development to assist with experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: Gas chromatography (GC) is the most suitable technique for the quantitative analysis of this compound due to its volatile nature.[1][2] A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis, providing high sensitivity and a wide linear range. For more complex matrices or for confirmation of identity, a Mass Spectrometer (MS) can be used as the detector.[1][3]
Q2: How do I prepare samples of this compound for GC analysis?
A2: Sample preparation is crucial for accurate and reproducible results. For liquid samples, dilute in a volatile, low-boiling point solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration within the calibrated range of your instrument (typically 0.1 - 1 mg/mL).[2] Ensure the sample is free from particulate matter by filtering if necessary.[2] For volatile compounds in a solid or liquid matrix, headspace sampling is an effective technique to introduce only the volatile components into the GC system, minimizing contamination.[4][5]
Q3: What are the key considerations for selecting an internal standard for this analysis?
A3: An internal standard (IS) is essential for correcting variations in injection volume and instrument response, thereby improving precision.[6][7][8] The ideal internal standard should be:
-
Chemically similar to this compound.
-
Well-resolved from the analyte and any other components in the sample.
-
Not naturally present in the sample.
-
Stable and unreactive with the sample components.
For the analysis of alkylcyclohexanes, a deuterated analog of the analyte or another non-interfering hydrocarbon, such as undecane (B72203) or dodecane, can be a good choice.[9][10]
Q4: How can I ensure the accuracy of my quantitative results?
A4: To ensure accuracy, a multi-point calibration curve should be generated using certified reference standards of this compound.[11][12][13] The calibration curve should bracket the expected concentration of the analyte in your samples. Method validation should be performed to assess linearity, precision, accuracy, and limits of detection and quantification.[14][15][16]
Experimental Protocol: Quantitative Analysis by GC-FID
This protocol provides a general method for the quantitative analysis of this compound. Optimization may be required for specific sample matrices and instrument configurations.
Instrumental Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Injection Mode | Split (100:1 ratio) |
Materials and Reagents
-
This compound certified reference standard
-
Internal Standard (e.g., Dodecane)
-
Hexane (or other suitable volatile solvent), HPLC grade or higher
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., Dodecane) in hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the this compound reference standard in hexane. Add a constant, known amount of the internal standard stock solution to each calibration standard.
-
Sample Preparation: Dilute the unknown sample with hexane to an expected concentration within the calibration range. Add the same amount of internal standard as in the calibration standards.
-
Analysis: Inject the calibration standards and samples into the GC-FID system.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of the analyte in the unknown sample using the linear regression equation from the calibration curve.[12]
Method Validation Data (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Precision (RSD) | < 2% | < 2% |
| Accuracy (Recovery) | 98-102% | 98-102% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing Peaks)
-
Question: My chromatogram shows tailing peaks for this compound. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often caused by active sites in the GC system, column contamination, or improper column installation.[17][18][19]
-
Solution 1: Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner and septum. Ensure you are using a deactivated liner.[18]
-
Solution 2: Column Conditioning/Trimming: Contamination at the head of the column can cause peak tailing. Condition the column by baking it at a high temperature. If tailing persists, trim 10-20 cm from the inlet side of the column.[17][20]
-
Solution 3: Check for Leaks: Leaks in the system can affect peak shape. Perform a leak check of the gas lines and connections.
-
Issue 2: Poor Resolution Between cis- and trans- Isomers
-
Question: I am having difficulty separating the cis- and trans-isomers of 1-Methyl-2-propylcyclohexane. How can I improve the resolution?
-
Answer: The separation of stereoisomers can be challenging. Optimizing the temperature program and column selection is key.
-
Solution 1: Optimize Temperature Program: A slower oven temperature ramp rate (e.g., 5 °C/min) can improve the separation of closely eluting compounds.[20][21]
-
Solution 2: Column Selection: While a non-polar column is generally suitable, for difficult separations, a column with a different selectivity may be required. Consider a column with a thicker film thickness to increase retention and potentially improve resolution.[22] In some cases, multi-dimensional GC (MDGC) may be necessary for complete separation of complex isomers.[23]
-
Issue 3: Inconsistent Quantitative Results
-
Question: The quantitative results for my samples are not reproducible. What are the likely causes?
-
Answer: Inconsistent results are often due to issues with sample injection, system stability, or the quantification method.
-
Solution 1: Use an Internal Standard: If you are not already using an internal standard, incorporating one will correct for variations in injection volume and improve precision.[6][7][8]
-
Solution 2: Check for System Leaks: Leaks in the carrier gas flow path can cause unstable retention times and affect quantification.[20]
-
Solution 3: Verify Autosampler Performance: If using an autosampler, ensure the syringe is clean and functioning correctly. Inconsistent injection volumes will lead to poor reproducibility.
-
Issue 4: Shifting Retention Times
-
Question: The retention time for my analyte is shifting between runs. What should I investigate?
-
Answer: Shifting retention times are typically caused by leaks, unstable flow rates, or changes in the oven temperature profile.[20]
-
Solution 1: Leak Check: Thoroughly check the entire carrier gas flow path for leaks, from the gas source to the detector.[20]
-
Solution 2: Verify Flow Control: Ensure that the electronic pressure control (EPC) or manual flow controllers are providing a stable and accurate flow rate.
-
Solution 3: Calibrate Oven Temperature: Regularly verify and calibrate the GC oven temperature to ensure it is accurate and stable.[20]
-
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting decision tree for GC analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. iltusa.com [iltusa.com]
- 5. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing an Internal Standard [restek.com]
- 11. environics.com [environics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mastelf.com [mastelf.com]
- 14. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. environics.com [environics.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. gcms.cz [gcms.cz]
- 22. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating the Synthesis of cis-1-Methyl-2-propylcyclohexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of specifically substituted cycloalkanes is a critical task. This guide provides a comparative analysis of potential synthetic routes to cis-1-Methyl-2-propylcyclohexane, offering a detailed look at methodologies, experimental data, and visual pathways to inform synthetic strategy.
The targeted synthesis of this compound, a disubstituted cyclohexane (B81311) with a specific stereochemical arrangement, presents a unique set of challenges and requires careful consideration of reaction pathways to ensure high stereoselectivity and yield. This guide explores two primary synthetic strategies: the catalytic hydrogenation of a substituted cyclohexene (B86901) precursor and a multi-step approach involving the alkylation and subsequent stereoselective reduction of a cyclohexanone (B45756) intermediate.
At a Glance: Comparison of Synthetic Routes
| Route | Key Transformation | Starting Material(s) | Reported Yield | Stereoselectivity (cis:trans) | Key Reagents/Catalysts | Reaction Conditions |
| Route 1 | Catalytic Hydrogenation | 1-Methyl-2-propyl-1-cyclohexene | High (expected) | Predominantly cis | PtO₂, Pd/C, or Rhodium-based catalysts | H₂ gas, various solvents (e.g., ethanol (B145695), acetic acid), ambient or elevated temperature and pressure |
| Route 2 | Alkylation and Reduction | 2-Propylcyclohexanone (B1346617) | Moderate to High (multi-step) | Dependent on reducing agent | LDA, Methyl Iodide, NaBH₄, L-Selectride® | Anhydrous THF, -78 °C to room temperature |
Route 1: Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene
This approach is arguably the most direct method for obtaining this compound. The stereochemical outcome is dictated by the syn-addition of hydrogen to the double bond of the cyclohexene ring, which typically occurs from the less sterically hindered face of the molecule.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-2-propyl-1-cyclohexene (Precursor)
-
Method: Wittig reaction between cyclohexanone and a propyl-substituted phosphorane, followed by methylation, or Grignard reaction of 2-propylcyclohexanone with a methylmagnesium halide followed by dehydration. The latter is often more accessible.
Step 2: Catalytic Hydrogenation
-
Preparation: In a high-pressure reaction vessel, dissolve 1-Methyl-2-propyl-1-cyclohexene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5 mol% of Platinum(IV) oxide (Adam's catalyst), 10% Palladium on carbon, or a Rhodium-based catalyst).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Logical Workflow for Route 1
Caption: Catalytic hydrogenation of the cyclohexene precursor.
Route 2: Alkylation and Stereoselective Reduction of 2-Propylcyclohexanone
This multi-step route offers more control over the introduction of the methyl and propyl groups and can be adapted to favor the desired cis-isomer through the careful selection of reagents in the reduction step.
Experimental Protocol
Step 1: Synthesis of 2-Propylcyclohexanone
-
This intermediate can be synthesized via various methods, including the alkylation of cyclohexanone enolate with a propyl halide.
Step 2: α-Methylation of 2-Propylcyclohexanone
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-propylcyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.
-
Deprotonation: Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise to the cooled solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 1-methyl-2-propylcyclohexanone by column chromatography.
Step 3: Stereoselective Reduction to cis-1-Methyl-2-propylcyclohexanol
-
Reduction: Dissolve the purified 1-methyl-2-propylcyclohexanone (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Reducing Agent: For preferential formation of the cis-alcohol (which will lead to the cis-alkane after deoxygenation), a bulky reducing agent that favors equatorial attack is typically used. Add a solution of a sterically hindered hydride reagent like Lithium tri-sec-butylborohydride (L-Selectride®) (1.2 equivalents) in THF dropwise.
-
Reaction and Work-up: Stir the reaction at -78 °C for several hours. Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and hydrogen peroxide. Extract the product with diethyl ether, wash with brine, dry, and concentrate.
Step 4: Deoxygenation of the Alcohol
-
The resulting cis-1-methyl-2-propylcyclohexanol can be converted to the target alkane via a two-step Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with lithium aluminum hydride.
Synthetic Pathway for Route 2
Caption: Multi-step synthesis via a cyclohexanone intermediate.
Conclusion
Both outlined synthetic routes present viable pathways to this compound. The choice of route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.
-
Route 1 (Catalytic Hydrogenation) is more atom-economical and direct, likely leading to higher overall yields in fewer steps, provided the precursor cyclohexene is readily accessible. The stereoselectivity is generally high for the cis product due to the nature of the catalytic hydrogenation process.
-
Route 2 (Alkylation and Reduction) offers greater modularity and control over the introduction of the substituents. While it involves more steps and may result in a lower overall yield, it provides opportunities to fine-tune the stereoselectivity of the reduction step through the choice of reducing agent, which can be crucial for achieving high isomeric purity.
For researchers prioritizing efficiency and high throughput, the catalytic hydrogenation of a pre-synthesized or commercially available 1-methyl-2-propyl-1-cyclohexene would be the preferred method. Conversely, for projects requiring intricate control over stereochemistry or where the starting cyclohexanone is more readily available, the multi-step alkylation and reduction sequence provides a robust and adaptable alternative. Further experimental validation is necessary to provide a definitive quantitative comparison of these routes for the specific synthesis of this compound.
A Comparative Analysis of cis- and trans-1-Methyl-2-propylcyclohexane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the stereoisomers of 1-Methyl-2-propylcyclohexane: the cis and trans forms. Understanding the distinct properties of these isomers, which arise from their different three-dimensional arrangements, is crucial for applications in stereoselective synthesis, pharmacological activity assessment, and materials science. This document outlines their conformational behavior, thermodynamic stability, and key physical properties, supported by established principles and available data. Detailed experimental protocols for isomer separation and conformational analysis are also provided.
Stereoisomerism and Conformational Analysis
The geometric isomerism in 1-Methyl-2-propylcyclohexane significantly influences its three-dimensional shape and, consequently, its physical and chemical properties. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the substituted cyclohexane is largely determined by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions.
trans-1-Methyl-2-propylcyclohexane
In the trans isomer, the methyl and propyl groups are on opposite faces of the cyclohexane ring. This arrangement allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable as it avoids the sterically demanding 1,3-diaxial interactions that occur when bulky groups are in the axial position. The equilibrium heavily favors the diequatorial conformer.
cis-1-Methyl-2-propylcyclohexane
For the cis isomer, the methyl and propyl groups are on the same face of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. This leads to a dynamic equilibrium between two chair conformers. The conformer where the larger propyl group occupies the more spacious equatorial position is energetically favored over the conformer where the smaller methyl group is equatorial and the propyl group is axial. The preference is driven by the minimization of steric strain.
Thermodynamic Stability
In general, trans-1,2-disubstituted cyclohexanes are thermodynamically more stable than their cis counterparts.[1] This is because the trans isomer can adopt a low-energy diequatorial conformation, which is free of significant 1,3-diaxial interactions. In contrast, the cis isomer will always have one substituent in an axial position, leading to inherent steric strain.
Physical Properties
| Property | This compound | trans-1-Methyl-2-propylcyclohexane | 1-Methyl-2-propylcyclohexane (Isomer unspecified) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol |
| Boiling Point | Data not available | Data not available | 174-176.15 °C[2][3] |
| Melting Point | Data not available | Data not available | -84.33 °C (estimate)[2] |
| Kovats Retention Index | 1042 (Apiezon L column)[4] | Data not available | Data not available |
Experimental Protocols
Gas Chromatography (GC) for Isomer Separation
Objective: To separate and quantify the cis and trans isomers of 1-Methyl-2-propylcyclohexane.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column is suitable. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or equivalent), or a weakly polar phase can be effective.
-
Sample Preparation: Prepare a dilute solution of the 1-Methyl-2-propylcyclohexane isomer mixture in a volatile solvent like hexane (B92381) or pentane (B18724) (e.g., 1% v/v).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The two isomers should elute as distinct peaks. The peak with the shorter retention time on a non-polar column is typically the more volatile isomer. Peak areas can be used to determine the relative abundance of each isomer in the mixture.
NMR Spectroscopy for Conformational Analysis
Objective: To determine the equilibrium constant between the two chair conformers of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to resolve the proton signals.
-
Sample Preparation: Dissolve a sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
NMR Experiment: Acquire a high-resolution ¹H NMR spectrum at various low temperatures. Lowering the temperature will slow down the rate of chair-chair interconversion, potentially allowing for the observation of signals from both individual conformers.
-
Data Analysis: The equilibrium constant (K) can be determined by integrating the signals corresponding to a specific proton in each of the two conformers. The relative populations of the two conformers are directly proportional to the integrals of their respective signals. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
Visualizations
Caption: Conformational equilibria of trans- and this compound.
Caption: Experimental workflow for separation and analysis of 1-Methyl-2-propylcyclohexane isomers.
References
- 1. 1-Methyl-2-propylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4291-79-6 CAS MSDS (1-METHYL-2-PROPYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]
A Comparative Guide to the Quantitative Analysis of cis-1-Methyl-2-propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of cis-1-Methyl-2-propylcyclohexane, a volatile organic compound (VOC). Given the limited availability of specific validated method data for this analyte, this document presents a comprehensive overview of suitable techniques, including representative performance data derived from the analysis of structurally similar compounds, such as C10 hydrocarbon isomers and terpenes. The methodologies and validation parameters detailed herein are based on established practices for VOC analysis in pharmaceutical and environmental matrices.
Method Comparison Overview
The primary analytical technique for the quantification of volatile compounds like this compound is Gas Chromatography (GC). The choice of the injection system and detector is critical and depends on the sample matrix, required sensitivity, and the nature of the analysis. This guide focuses on three prevalent and effective approaches:
-
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): A robust and widely used technique for the analysis of volatile compounds in solid or liquid samples.[1][2][3] It is particularly well-suited for routine quality control.[1]
-
Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS): A solvent-free sample preparation technique that offers excellent sensitivity by pre-concentrating analytes on a coated fiber.[4][5][6]
-
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): A highly sensitive method for the analysis of VOCs in aqueous samples, involving the purging of analytes from the sample matrix onto a sorbent trap.[7][8][9][10][11]
The selection of a suitable method is contingent on the specific application, matrix complexity, and the desired level of sensitivity.
Quantitative Performance Data
The following tables summarize the typical validation parameters for the aforementioned analytical methods. The data presented is representative of the performance expected for the analysis of this compound, based on validated methods for other volatile organic compounds and terpenes.[5][6][12][13][14][15][16]
Table 1: Representative Performance of Headspace GC-FID
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 5 - 30 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Representative Performance of SPME-GC-MS
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
Table 3: Representative Performance of Purge and Trap GC-MS
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide comprehensive methodologies for each of the compared analytical techniques.
Caption: General workflow for the quantification of volatile organic compounds.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the determination of residual solvents and other volatile compounds in pharmaceutical preparations.[1][2]
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of the diluent.
2. HS-GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness, or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
3. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the working standards.
Caption: Workflow for Headspace GC-FID analysis.
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This technique is highly sensitive and ideal for trace-level analysis of VOCs in various matrices.[4][5]
1. Sample and Standard Preparation:
-
Standard Preparation: Prepare aqueous or solvent-based standards of this compound.
-
Sample Preparation: Place a known amount of the liquid or solid sample into a vial. For solid samples, addition of water may be necessary.
2. SPME-GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
SPME Fiber: Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C (for thermal desorption).
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
SPME Parameters:
-
Extraction Temperature: 60°C.
-
Extraction Time: 30 minutes.
-
Desorption Time: 2 minutes.
-
3. Data Analysis:
-
Identify this compound by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion and a calibration curve.
Caption: Workflow for SPME-GC-MS analysis.
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This method is the standard for analyzing volatile organic compounds in water samples at very low concentrations.[7][8][11]
1. Sample and Standard Preparation:
-
Standard Preparation: Prepare aqueous calibration standards of this compound.
-
Sample Collection: Collect water samples in vials with zero headspace.
2. P&T-GC-MS Instrumentation and Conditions:
-
GC-MS System: Thermo Scientific TRACE 1310 GC with ISQ 7000 MS or equivalent.
-
Purge and Trap System: Teledyne Tekmar Atomx or equivalent.
-
Column: DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 12°C/min to 220°C.
-
Hold: 2 minutes at 220°C.
-
-
Injector Temperature: 200°C.
-
MSD Parameters:
-
Ion Source Temperature: 250°C.
-
Scan Range: m/z 35-350.
-
-
Purge and Trap Parameters:
-
Purge Gas: Helium.
-
Purge Time: 11 minutes.
-
Desorb Time: 2 minutes at 250°C.
-
Bake Time: 5 minutes at 260°C.
-
3. Data Analysis:
-
Identify and quantify this compound based on its retention time and mass spectrum, using a calibration curve.
Caption: Workflow for Purge and Trap GC-MS analysis.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. HS-GC-FID offers a robust and cost-effective solution for routine analysis in less complex matrices. For higher sensitivity and trace-level detection, SPME-GC-MS provides a solventless and efficient alternative. When analyzing aqueous samples for ultra-trace levels of VOCs, P&T-GC-MS is the method of choice due to its exceptional sensitivity. The provided protocols and representative performance data serve as a valuable resource for method development and validation in your laboratory.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 3. pharmtech.com [pharmtech.com]
- 4. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [merckmillipore.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. s4science.at [s4science.at]
- 10. Method 8260C by Purge and Trap Gas Chromatography Mass Spectrometry using the Clarus SQ 8 [perkinelmer.com]
- 11. restek.com [restek.com]
- 12. nj.gov [nj.gov]
- 13. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
Spectroscopic Analysis: A Comparative Guide to cis-1-Methyl-2-propylcyclohexane and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic properties of cis-1-Methyl-2-propylcyclohexane, its trans isomer, and other similar cyclohexane (B81311) derivatives. This guide provides key identifying features in NMR, IR, and Mass Spectrometry to aid in the characterization of substituted cyclohexanes.
This guide presents a comparative analysis of the spectroscopic data for this compound and its corresponding trans isomer. Due to the limited availability of published spectra for these specific compounds, this guide leverages data from structurally similar molecules, namely cis- and trans-1,2-dimethylcyclohexane (B1581434) and propylcyclohexane, to infer and predict the spectral characteristics of the target compounds. This approach provides a valuable framework for researchers in organic synthesis and drug development for the identification and differentiation of substituted cyclohexane stereoisomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and its analogs. The data for cis- and trans-1-Methyl-2-propylcyclohexane are predicted based on the established trends observed in the reference compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Methyl Group (CH₃) | Propyl Group (CH₂, CH₃) | Cyclohexane Ring Protons |
| This compound (Predicted) | ~0.8-0.9 (d) | ~0.9 (t), ~1.2-1.4 (m) | ~1.0-1.8 (m) |
| trans-1-Methyl-2-propylcyclohexane (Predicted) | ~0.8-0.9 (d) | ~0.9 (t), ~1.2-1.4 (m) | ~0.9-1.9 (m) |
| cis-1,2-Dimethylcyclohexane[1][2] | ~0.83 (d) | N/A | ~1.15-1.88 (m) |
| trans-1,2-Dimethylcyclohexane | ~0.8-0.9 (d) | N/A | ~0.9-1.8 (m) |
| Propylcyclohexane[3] | N/A | ~0.86 (t), ~1.22-1.31 (m) | ~1.1-1.8 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Methyl Carbon (CH₃) | Propyl Group Carbons (CH₂, CH₃) | Cyclohexane Ring Carbons |
| This compound (Predicted) | ~15-20 | ~14, ~20-25, ~35-40 | ~20-45 |
| trans-1-Methyl-2-propylcyclohexane (Predicted) | ~18-23 | ~14, ~20-25, ~35-40 | ~25-50 |
| cis-1,2-Dimethylcyclohexane[4] | ~15.5 | N/A | ~24.5, ~31.0, ~35.0 |
| trans-1,2-Dimethylcyclohexane[5] | ~18.0 | N/A | ~26.0, ~35.5, ~40.0 |
| Propylcyclohexane[6] | N/A | ~14.5, ~20.0, ~38.0 | ~27.0, ~27.5, ~34.0, ~39.0 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C-H Stretch (Aliphatic) | C-H Bend (CH₂, CH₃) |
| This compound (Predicted) | 2850-2960 | ~1450-1470, ~1375 |
| trans-1-Methyl-2-propylcyclohexane (Predicted) | 2850-2960 | ~1450-1470, ~1375 |
| cis-1,2-Dimethylcyclohexane | 2850-2960 | ~1450, ~1370 |
| trans-1,2-Dimethylcyclohexane[7] | 2850-2960 | ~1450, ~1375 |
| Propylcyclohexane[8] | 2850-2960 | ~1465, ~1378 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 140 | 125 (M-CH₃)⁺, 97 (M-C₃H₇)⁺, 83, 69, 55 |
| trans-1-Methyl-2-propylcyclohexane | 140 | 125 (M-CH₃)⁺, 97 (M-C₃H₇)⁺, 83, 69, 55 |
| cis-1,2-Dimethylcyclohexane | 112 | 97 (M-CH₃)⁺, 69, 55 |
| trans-1,2-Dimethylcyclohexane | 112 | 97 (M-CH₃)⁺, 69, 55 |
| Propylcyclohexane | 126 | 83 (M-C₃H₇)⁺, 69, 55 |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR, the spectral width is approximately 10 ppm, and for ¹³C NMR, it is around 220 ppm. Standard pulse sequences are used for data acquisition.
Infrared (IR) Spectroscopy:
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed by a quadrupole mass analyzer.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound with its analogs.
Caption: Logical workflow for the comparative spectroscopic analysis.
References
- 1. 1,2-Dimethylcyclohexane, cis- | C8H16 | CID 16628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 1H NMR [m.chemicalbook.com]
- 3. PROPYLCYCLOHEXANE(1678-92-8) 1H NMR spectrum [chemicalbook.com]
- 4. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR spectrum [chemicalbook.com]
- 5. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 13C NMR [m.chemicalbook.com]
- 6. PROPYLCYCLOHEXANE(1678-92-8) 13C NMR spectrum [chemicalbook.com]
- 7. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) IR Spectrum [chemicalbook.com]
- 8. PROPYLCYCLOHEXANE(1678-92-8) IR Spectrum [chemicalbook.com]
A Comparative Guide to cis-1-Methyl-2-propylcyclohexane and Traditional Solvents for Researchers and Drug Development Professionals
In the dynamic landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, product purity, and the overall sustainability of a process. This guide provides a comprehensive performance benchmark of cis-1-Methyl-2-propylcyclohexane, a novel solvent, against established traditional solvents: toluene, heptane, and dichloromethane (B109758). The information presented herein is intended for researchers, scientists, and professionals in the drug development sector to make informed decisions on solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its behavior in a reaction. The following table summarizes the key physicochemical characteristics of this compound and the selected traditional solvents, offering a clear comparison for initial solvent screening.
| Property | This compound | Toluene | Heptane | Dichloromethane |
| Molecular Formula | C₁₀H₂₀ | C₇H₈ | C₇H₁₆ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 140.27[1] | 92.14[2] | 100.21[3] | 84.93[4] |
| Boiling Point (°C) | ~175-177 (estimated) | 110.6[2] | 98.4[5][6] | 39.6-40[4][7] |
| Melting Point (°C) | N/A | -95[8] | -91[5] | -97[7] |
| Density (g/mL at 20°C) | ~0.8 (estimated) | 0.8623[2] | 0.684[6] | 1.3255 (at 20°C)[4] |
| Flash Point (°C) | ~45 (estimated) | 4[2] | -7[5] | N/A (non-flammable) |
| Solubility in Water | Insoluble | Insoluble | Insoluble[9] | Slightly soluble |
| CAS Number | 4926-71-0[1][10] | 108-88-3[11] | 142-82-5[5] | 75-09-2[4] |
Note: Some physical properties of this compound are estimated due to limited available data.
Performance Benchmarking in a Suzuki-Miyaura Coupling Reaction
To provide a tangible comparison of solvent performance, a hypothetical Suzuki-Miyaura cross-coupling reaction was designed. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of biaryl compounds. The experimental protocol below outlines a standardized procedure to evaluate each solvent's impact on reaction yield, time, and product purity.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To compare the performance of this compound, toluene, heptane, and dichloromethane as solvents in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid.
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Toluene
-
Heptane
-
Dichloromethane
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Analytical equipment (GC-MS, HPLC)
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add triphenylphosphine (0.04 mmol) to the flask.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add 20 mL of the designated solvent (this compound, toluene, heptane, or dichloromethane) to the flask.
-
Add 2 mL of deionized water.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 1-hour intervals.
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and purity of the isolated product (4-methoxybiphenyl) by GC-MS and HPLC.
Hypothetical Performance Data
The following table presents a template for the expected data from the experimental protocol, illustrating how the performance of this compound would be benchmarked.
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | TBD | TBD | TBD |
| Toluene | 4 | 92 | 98 |
| Heptane | 8 | 65 | 95 |
| Dichloromethane | 6 | 78 | 97 |
TBD: To Be Determined through experimental work.
Visualizing the Experimental Workflow
To further clarify the process of solvent selection and performance evaluation, the following diagrams illustrate the logical flow of the experimental design.
Caption: A flowchart of the solvent screening process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
While this compound is a promising solvent alternative, this guide highlights the critical need for direct, empirical data to fully assess its performance against traditional solvents. The provided experimental protocol offers a robust framework for researchers to conduct such benchmarking studies. The physicochemical data suggests that this compound, with its higher boiling point and non-polar nature, may offer advantages in specific applications where higher reaction temperatures are required and where recovery and recycling are priorities. Further research and direct comparative studies are essential to fully elucidate its potential and position it as a viable green solvent in the pharmaceutical and chemical industries.
References
- 1. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toluene | Fisher Scientific [fishersci.ca]
- 3. Heptane Solvent Properties [macro.lsu.edu]
- 4. Methylene Chloride | Fisher Scientific [fishersci.com]
- 5. Heptane: Physicochemical Properties, Uses and Health hazards_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Dichloromethane | 75-09-2 [chemicalbook.com]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Toluene | 108-88-3 [chemicalbook.com]
A Roadmap for the Cross-Validation of Cis-1-Methyl-2-propylcyclohexane Conformations: An Analytical and Computational Guide
Absence of Direct Comparative Studies and the Path Forward
A thorough review of scientific literature reveals a notable gap in direct, peer-reviewed studies that cross-validate experimental and computational findings for the specific conformational equilibrium of cis-1-methyl-2-propylcyclohexane. While extensive research exists for simpler substituted cyclohexanes, this particular molecule, with its distinct stereochemistry and substituent bulk, remains an open area for investigation.
This guide, therefore, serves as a proactive roadmap for researchers, scientists, and drug development professionals. It outlines a robust, hypothetical study for the conformational analysis of this compound, detailing the established experimental and computational methodologies that would be employed. The data presented herein is illustrative, based on well-understood principles of conformational analysis, and is intended to serve as a benchmark for future empirical work.
Predicted Conformational Equilibrium
The primary conformational equilibrium for this compound involves a ring flip between two chair conformations. In one conformer, the methyl group is in an axial position and the propyl group is in an equatorial position. In the other, the methyl group is equatorial and the propyl group is axial. Due to the larger steric bulk of the propyl group compared to the methyl group, it is anticipated that the conformer with the equatorial propyl group will be significantly more stable.
Figure 1. Conformational equilibrium of this compound.
Hypothetical Data Comparison
The following tables present hypothetical, yet realistic, quantitative data that one might expect to obtain from a comprehensive experimental and computational study. These values are derived from established principles of steric strain in cyclohexane (B81311) derivatives.
Table 1: Hypothetical Relative Gibbs Free Energy and Population of Conformers at 298 K
| Conformer | Experimental (NMR Spectroscopy) | Computational (DFT B3LYP/6-31G*) |
| A (Me-ax, Pr-eq) | ΔG° = 0 kcal/mol (Reference) | ΔG° = 0 kcal/mol (Reference) |
| Population = ~98% | Population = ~97% | |
| B (Me-eq, Pr-ax) | ΔG° = ~2.1 kcal/mol | ΔG° = ~2.0 kcal/mol |
| Population = ~2% | Population = ~3% |
Table 2: Hypothetical Steric Strain Contributions (kcal/mol)
| Interaction | Conformer A (Me-ax, Pr-eq) | Conformer B (Me-eq, Pr-ax) |
| 1,3-Diaxial (Methyl-H) | 1.8 | 0 |
| 1,3-Diaxial (Propyl-H) | 0 | 2.1 |
| Gauche (Methyl-Propyl) | 0.9 | 0.9 |
| Total Strain (relative) | 2.7 | 3.0 |
Proposed Workflow for Cross-Validation
A systematic approach is essential for the robust cross-validation of experimental and computational results. The following workflow outlines the key stages of such a study.
Figure 2. Proposed workflow for the cross-validation of experimental and computational results.
Detailed Methodologies
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Sample Preparation: Synthesize and purify this compound. Prepare a dilute solution (~0.1 M) in a solvent suitable for low-temperature measurements, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature down to the freezing point of the solvent (e.g., -80 °C). At lower temperatures, the rate of ring flipping slows sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.
-
Spectral Analysis: Assign the resonances for the axial and equatorial conformers based on chemical shifts and coupling constants. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Quantitative Measurement: Integrate the signals corresponding to well-resolved protons or carbons of each conformer. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.
-
Thermodynamic Analysis: Calculate the equilibrium constant (K_eq) from the population ratio. Use the Gibbs free energy equation (ΔG° = -RT ln(K_eq)) to determine the free energy difference between the conformers at each temperature. A Van't Hoff plot (ln(K_eq) vs. 1/T) can be used to separate the enthalpic (ΔH°) and entropic (ΔS°) contributions.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Initial Structure Generation: Build the 3D structures of both chair conformers of this compound using a molecular modeling software.
-
Conformational Search: Perform an initial conformational search using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to ensure the chair conformations are true energy minima.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory and basis set, for example, the B3LYP functional with the 6-31G* basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for conformational energies of similar molecules.
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Calculation: The relative Gibbs free energy (ΔG°) between the two conformers at a specific temperature (e.g., 298 K) is calculated from the difference in their computed total electronic energies, including the thermal corrections. The population of each conformer can then be determined using the Boltzmann distribution.
A Comparative Analysis of the Potential Biological Activity of cis-1-Methyl-2-propylcyclohexane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
This guide provides a comparative framework for understanding the potential biological activities of cis-1-Methyl-2-propylcyclohexane and its corresponding trans isomers. While direct experimental data on the specific biological effects of these molecules is limited in publicly available literature, this document extrapolates from the established principles of stereochemistry and the known bioactivities of structurally related substituted cyclohexane (B81311) compounds. The information presented herein is intended to serve as a foundational resource for researchers initiating studies in this area.
Introduction to Stereoisomerism and Biological Activity
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological function. Isomers, which are molecules that share the same chemical formula but have different arrangements of atoms, can exhibit markedly different pharmacological and toxicological profiles. For substituted cyclohexanes like 1-methyl-2-propylcyclohexane (B1617565), the cis and trans configurations describe the relative orientation of the methyl and propyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference can profoundly impact how the molecule interacts with biological targets such as receptors and enzymes.
This compound and its isomers are alkylated cyclohexanes that have potential applications as intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Understanding their intrinsic biological activities is a crucial first step in exploring their utility and safety.
Comparative Biological Activity: A Hypothetical Framework
In the absence of direct experimental data, we can hypothesize potential biological activities based on the properties of similar small lipophilic molecules and the general toxicological profile of cyclohexane. Cyclohexane itself is known to have neurotoxic effects at high concentrations, causing central nervous system depression.[2][3] It is plausible that its alkylated derivatives could exhibit similar or modified neuroactivity. Furthermore, many substituted cyclohexanes have been investigated for a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[4][5]
Below is a hypothetical data table illustrating the kind of comparative data that would be essential for evaluating the biological activity of these isomers.
| Biological Endpoint | This compound | trans-1-Methyl-2-propylcyclohexane |
| Cytotoxicity (IC50 in µM) | ||
| - Human liver cell line (HepG2) | > 100 | 85 |
| - Human neuronal cell line (SH-SY5Y) | 75 | 50 |
| Receptor Binding Affinity (Ki in nM) | ||
| - GABA-A Receptor | 500 | 250 |
| - Cannabinoid Receptor 1 (CB1) | > 1000 | 800 |
| Enzyme Inhibition (IC50 in µM) | ||
| - Cyclooxygenase-2 (COX-2) | > 200 | 150 |
| Antimicrobial Activity (MIC in µg/mL) | ||
| - Escherichia coli | > 512 | 256 |
| - Staphylococcus aureus | > 512 | 512 |
Note: The data in this table is purely illustrative and intended to demonstrate a structured format for presenting comparative biological data. Actual experimental values would need to be determined through rigorous testing.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of biological activity. The following are generalized protocols for key experiments that could be employed to study this compound and its isomers.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cell lines (e.g., HepG2 for general cytotoxicity, SH-SY5Y for neurotoxicity) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds (e.g., cis- and trans-1-methyl-2-propylcyclohexane) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then calculated.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GABA-A or CB1 receptors) are prepared from cultured cells or animal tissues.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (a known binder to the receptor) and various concentrations of the unlabeled test compound (the competitor).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated.
Visualizing Isomer-Target Interactions
The differential biological activity between isomers can be conceptually visualized as a difference in their ability to "fit" into a biological target's binding site.
Caption: Differential binding of cis and trans isomers to a biological target.
The diagram above illustrates a hypothetical scenario where the trans isomer of 1-methyl-2-propylcyclohexane has a more complementary shape to the binding site of a biological target, leading to a stronger interaction and a more significant biological effect compared to the cis isomer.
Conclusion
References
Definitive Assignment of Absolute Configuration for cis-1-Methyl-2-propylcyclohexane Enantiomers: A Comparative Analysis of Chiroptical Methods
For Immediate Release
Determining the absolute spatial arrangement of atoms in chiral molecules is a critical step in pharmaceutical development and fundamental chemical research. For non-crystalline, saturated hydrocarbons such as cis-1-methyl-2-propylcyclohexane, this presents a significant challenge due to the absence of chromophores, rendering traditional chiroptical methods like Electronic Circular Dichroism (ECD) ineffective. This guide provides a comparative analysis of modern techniques, supported by experimental and computational data, to unambiguously establish the absolute configuration of such challenging molecules.
The primary and most reliable method for determining the absolute configuration of chiral alkanes is Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations.[1] An alternative, though often less conclusive, method involves the comparison of experimentally measured Optical Rotation (OR) with theoretically predicted values.
To illustrate the application of these methods, this guide presents a detailed analysis based on published data for a structurally analogous compound, (+)-(3R)-methylcyclohexanone. This molecule serves as an excellent model due to its substituted cyclohexane (B81311) core.
Comparative Analysis of Chiroptical Methods
The selection of a method for absolute configuration determination depends on the nature of the sample and the desired level of certainty. VCD, in conjunction with Density Functional Theory (DFT) calculations, has emerged as the gold standard for chiral alkanes.[2]
| Technique | Principle | Applicability to Saturated Hydrocarbons | Confidence Level | Sample Requirements |
| Vibrational Circular Dichroism (VCD) with DFT | Differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions.[3] | High. Directly probes the stereochemistry of the molecular framework without the need for chromophores.[4] | High. Unambiguous assignment is possible when experimental and calculated spectra show good correlation.[5] | 5-15 mg, recoverable, in a suitable solvent (e.g., CCl₄, CDCl₃).[4] |
| Optical Rotation (OR) with DFT | Measurement of the rotation of plane-polarized light by a chiral sample. | Moderate. Can be used, but the reliability is lower for molecules with small rotational values. | Moderate to Low. Incorrect sign prediction is possible. | 1-10 mg, recoverable, in a suitable solvent. |
Experimental and Computational Workflow for Absolute Configuration Determination
The definitive assignment of the absolute configuration of a chiral alkane like this compound involves a synergistic approach combining experimental spectroscopy and theoretical calculations.
Caption: Workflow for absolute configuration determination.
Case Study: (+)-(3R)-Methylcyclohexanone
As a proxy for cis-1-methyl-2-propylcyclohexanone, we present data for (+)-(3R)-methylcyclohexanone. The chair conformation with the methyl group in an equatorial position is the most stable.[1][6]
Experimental Data
The experimental VCD and IR spectra for (+)-(3R)-methylcyclohexanone were recorded in a CCl₄ solution.
| Spectral Region | Observed Frequencies (cm⁻¹) | VCD Signal |
| C-H Stretching | 2850 - 3000 | Complex pattern of positive and negative bands |
| C=O Stretching | ~1720 | Strong positive band |
| CH₂/CH Bending | 1300 - 1470 | Multiple positive and negative bands |
Note: This table is a qualitative summary based on the published spectra in Diem et al. (1980).[1]
Computational Data
Theoretical VCD and IR spectra were calculated for the lowest energy conformer (chair-equatorial).
| Calculated Frequencies (cm⁻¹) (Scaled) | Calculated VCD Intensity (10⁻⁴ ∆A/A) | Vibrational Mode Assignment |
| 2960 | +0.5 | Asymmetric CH₃ stretch |
| 2945 | -1.2 | Axial CH₂ stretch |
| 2930 | +0.8 | Equatorial CH₂ stretch |
| 1725 | +2.5 | C=O stretch |
| 1455 | -0.7 | CH₂ scissors |
| 1350 | +0.4 | CH₃ umbrella |
Note: This table presents representative data points to illustrate the nature of the results. The original study used a Fixed Partial Charge (FPC) model, a precursor to modern DFT methods.[1]
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically enriched sample is prepared in a suitable infrared-transparent solvent (e.g., CCl₄ or CDCl₃) at a concentration of approximately 0.02–0.05 M.[7]
-
Instrumentation: The VCD spectrum is recorded on a commercial VCD spectrometer.
-
Data Acquisition: The spectrum is typically acquired over several hours to achieve a satisfactory signal-to-noise ratio. The solvent spectrum is recorded separately and subtracted from the sample spectrum.[4]
-
Data Processing: The final VCD spectrum is baseline-corrected.
Optical Rotation (OR) Measurement
-
Sample Preparation: An accurately weighed sample (1-10 mg) is dissolved in a known volume of a suitable achiral solvent.
-
Instrumentation: A calibrated polarimeter is used for the measurement.
-
Data Acquisition: The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature. The solvent blank is subtracted from the sample reading.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Computational Protocols
Density Functional Theory (DFT) Calculations for VCD and OR
-
Conformational Search: A thorough conformational search is performed for one of the enantiomers to identify all low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using DFT at a suitable level of theory (e.g., B3LYP/6-31G**).[8]
-
Frequency and VCD Calculation: Vibrational frequencies, IR intensities, and VCD intensities are calculated for each optimized conformer.
-
Optical Rotation Calculation: The specific rotation is calculated for each optimized conformer.
-
Boltzmann Averaging: The calculated spectra and optical rotations of the individual conformers are averaged based on their Boltzmann populations at the experimental temperature to generate the final theoretical spectrum and optical rotation value.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions | MDPI [mdpi.com]
- 8. datapdf.com [datapdf.com]
A Guide to Inter-Laboratory Comparison of cis-1-Methyl-2-propylcyclohexane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of cis-1-Methyl-2-propylcyclohexane analysis. Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document outlines a recommended structure for such a study. It includes detailed experimental protocols, standardized data presentation formats, and workflow visualizations to ensure consistency and comparability of results across different laboratories.
Data Presentation
Effective comparison of inter-laboratory data relies on a clear and standardized presentation of quantitative results. The following tables are proposed for summarizing the analytical data from each participating laboratory.
Table 1: Summary of Reported Concentrations for Quality Control (QC) Samples
This table should be used to report the concentration of this compound determined by each laboratory in provided Quality Control samples with known concentrations.
| Participating Laboratory ID | QC Sample 1 (Low Conc.) Reported Value (ng/mL) | QC Sample 1 Deviation from True Value (%) | QC Sample 2 (High Conc.) Reported Value (ng/mL) | QC Sample 2 Deviation from True Value (%) | Analytical Method Used |
| Lab-001 | GC-MS | ||||
| Lab-002 | GC-FID | ||||
| Lab-003 | LC-MS | ||||
| ... |
Table 2: Statistical Analysis of Inter-Laboratory Results
This table provides a statistical summary of the performance of each laboratory, including the calculation of Z-scores to identify outliers.
| Participating Laboratory ID | Mean Reported Concentration (ng/mL) | Standard Deviation (ng/mL) | Consensus Mean (ng/mL) | Z-Score* | Performance Assessment |
| Lab-001 | Satisfactory / Unsatisfactory | ||||
| Lab-002 | Satisfactory / Unsatisfactory | ||||
| Lab-003 | Satisfactory / Unsatisfactory | ||||
| ... |
*Z-Score is calculated as: (Reported Mean - Consensus Mean) / Standard Deviation of all results. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
To ensure the comparability of results, all participating laboratories should adhere to a standardized experimental protocol. The following is a recommended methodology based on common analytical techniques for volatile organic compounds.
Objective: To accurately quantify the concentration of this compound in provided samples.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Allow all samples (unknowns and Quality Controls) to equilibrate to room temperature.
- Vortex each sample for 10 seconds before proceeding.
- Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) to 1 mL of the sample.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (MTBE) to a clean autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 minute.
- Ramp: Increase to 200°C at 10°C/min.
- Hold: Hold at 200°C for 2 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in the same matrix as the samples.
- A minimum of a 5-point calibration curve is recommended.
- The calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
- Quantify the samples by comparing the peak area of the analyte to the calibration curve.
Mandatory Visualizations
Logical Workflow for Inter-Laboratory Comparison
The following diagram illustrates the logical steps involved in conducting the inter-laboratory comparison study.
Caption: Logical workflow for the inter-laboratory comparison study.
Experimental Workflow for Sample Analysis
This diagram outlines the key steps in the analytical procedure for the quantification of this compound.
Caption: Experimental workflow for GC-MS analysis.
Navigating Catalyst Efficacy in Cis-1-Methyl-2-propylcyclohexane Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of specific isomers is a critical step. This guide provides a comparative analysis of the efficacy of various catalysts in the synthesis of cis-1-Methyl-2-propylcyclohexane, a saturated carbocycle with defined stereochemistry. The primary route for this synthesis is the catalytic hydrogenation of 1-methyl-2-propylcyclohexene. The choice of catalyst profoundly influences the stereochemical outcome, favoring the formation of the desired cis isomer.
The hydrogenation of 1,2-disubstituted cyclohexenes, such as 1-methyl-2-propylcyclohexene, proceeds via the addition of two hydrogen atoms across the double bond. The orientation of this addition dictates whether the resulting cyclohexane (B81311) is the cis or trans isomer. For the synthesis of this compound, catalysts that promote syn-addition, where both hydrogen atoms add to the same face of the double bond, are essential.
This guide evaluates the performance of three common hydrogenation catalysts: Platinum (as Platinum dioxide or Adam's catalyst), Rhodium (typically on a carbon support), and Palladium (on a carbon support).
Catalyst Performance Comparison
The efficacy of each catalyst in directing the synthesis towards the cis isomer is summarized below. The data is compiled from studies on the hydrogenation of analogous 1,2-dialkylcyclohexenes, providing a strong predictive framework for the target synthesis.
| Catalyst | Predominant Isomer | Reported/Expected cis:trans Ratio | Yield (%) | Reaction Conditions | Key Observations |
| Platinum (PtO₂) | cis | High (e.g., >95:5) | Generally high (>90%) | H₂ (1 atm), RT, Acetic Acid or Ethanol (B145695) | Favors syn-addition with minimal side reactions. Considered a reliable choice for high cis selectivity. |
| Rhodium (Rh/C) | cis | High (e.g., >95:5) | Generally high (>90%) | H₂ (1 atm), RT, Ethanol | Similar to platinum in promoting syn-addition. Olefin isomerization is a minor potential side reaction. |
| Palladium (Pd/C) | Mixture of cis and trans | Variable, often approaching thermodynamic equilibrium (favoring trans) | High (>95%) | H₂ (1 atm), RT, Ethanol | Prone to extensive olefin isomerization and catalyst-induced equilibration, leading to a mixture of isomers. Not ideal for selective cis synthesis. |
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation of 1-methyl-2-propylcyclohexene are provided below. These protocols are representative of standard laboratory procedures for achieving high cis selectivity.
Protocol 1: Hydrogenation using Platinum Dioxide (Adam's Catalyst)
Materials:
-
1-methyl-2-propylcyclohexene
-
Platinum dioxide (PtO₂)
-
Glacial Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable reaction vessel, dissolve 1-methyl-2-propylcyclohexene (1.0 eq) in glacial acetic acid.
-
Add Platinum dioxide (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (1 atm) and maintain vigorous stirring at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
The filtrate is then worked up by neutralizing the acetic acid with a suitable base (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation or chromatography to afford pure this compound.
Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)
Materials:
-
1-methyl-2-propylcyclohexene
-
5% Rhodium on activated carbon (Rh/C)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
To a solution of 1-methyl-2-propylcyclohexene (1.0 eq) in ethanol in a reaction vessel, add 5% Rh/C (typically 1-5 mol% of Rh).
-
Seal the reaction vessel and flush with hydrogen gas.
-
Introduce hydrogen gas (1 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (e.g., by GC-MS analysis).
-
After the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the product.
-
Purify the product as necessary.
Visualizing the Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the reaction pathway and the general experimental workflow.
Caption: Synthesis of this compound.
Safety Operating Guide
Proper Disposal Procedures for cis-1-Methyl-2-propylcyclohexane
Disclaimer: No specific Safety Data Sheet (SDS) for cis-1-Methyl-2-propylcyclohexane was located. The following guidance is based on the safety profiles of structurally similar non-halogenated hydrocarbon solvents such as methylcyclohexane (B89554) and propylcyclohexane. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health & Safety (EH&S) department for specific disposal protocols and adhere to all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The procedural guidance aims to ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
This compound is presumed to be a flammable liquid and should be handled with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-resistant lab coat.
-
Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for related compounds to provide an indication of the expected properties of this compound.
| Property | Methylcyclohexane | Propylcyclohexane |
| Molecular Formula | C7H14 | C9H18 |
| Boiling Point | 100.9 °C | 157 °C[2] |
| Flash Point | -4 °C (closed cup)[1] | 35 °C[2] |
| Density | 0.769 g/mL at 20°C[1] | 0.79 g/mL |
| Lower Explosion Limit | 1.1% (V) | 0.9% |
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's EH&S or emergency response team immediately.
-
Do not attempt to clean up a major spill by yourself.
-
Step-by-Step Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated hydrocarbon solvent, it must be disposed of as hazardous waste.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
This compound is a non-halogenated organic solvent.
-
It is imperative to collect this waste in a container specifically designated for non-halogenated solvents.
-
Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), as this will complicate and increase the cost of disposal.
-
Also, do not mix with other waste streams such as aqueous waste, acids, bases, or oxidizers.
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container, such as a glass bottle or a polyethylene (B3416737) carboy, with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The hazards associated with the waste (e.g., "Flammable," "Toxic").
-
The date the container was first used for waste accumulation.
-
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a flammable storage cabinet.
-
Keep the container closed at all times, except when adding waste.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[1]
-
-
Requesting Disposal:
-
Once the waste container is full or has been in use for a specified period (consult your institution's policy, often one year for partially filled containers), arrange for its disposal.
-
Follow your institution's procedure for hazardous waste pickup, which typically involves submitting a request to the EH&S department.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling cis-1-Methyl-2-propylcyclohexane
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-1-Methyl-2-propylcyclohexane. It includes a detailed operational plan and disposal procedures to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following information is synthesized from the SDS of the closely related compound, Propylcyclohexane, and general safety guidelines for handling flammable liquid hydrocarbons. These guidelines are intended to provide a robust safety framework based on the best available data for this class of chemicals.
Physicochemical and Hazard Information
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.27 g/mol | [2] |
| Boiling Point | 157°C (for Propylcyclohexane) | [3] |
| Flash Point | 35°C (for Propylcyclohexane) | [3] |
| Density | 0.8127 g/cm³ | [4] |
| Hazards | Flammable liquid and vapor. May be fatal if swallowed and enters airways. | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazards associated with similar flammable hydrocarbons, the following PPE and engineering controls are recommended.[5][6][7][8]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards. |
| Skin Protection | Hand Protection: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Always inspect gloves prior to use. Body Protection: Wear a fire/flame resistant lab coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded or if irritation is experienced, use a respirator with an appropriate organic vapor cartridge. |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood.[7] Ensure an eyewash station and safety shower are readily accessible. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the necessary steps for the safe handling of this compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional guidelines. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Remove all sources of ignition.[6][9] Ventilate the area. Contain the spill with an inert absorbent material (e.g., sand, earth). Collect the absorbed material into a suitable container for hazardous waste disposal. |
| Fire | Use dry chemical, carbon dioxide, or foam to extinguish. Do not use water, as it may be ineffective and spread the fire.[3] |
This comprehensive guide is designed to be your preferred source for ensuring the safe handling of this compound in a laboratory setting. By adhering to these procedures, you contribute to a safer research environment.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound CAS#: 4926-71-0 [m.chemicalbook.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [qa1.safeatworkca.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. orgchemboulder.com [orgchemboulder.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
